molecular formula C8H18O3P- B1371256 bis(2-methylpropyl) phosphite

bis(2-methylpropyl) phosphite

Cat. No.: B1371256
M. Wt: 193.2 g/mol
InChI Key: UHODNEHGHYLLPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

bis(2-methylpropyl) phosphite is a organophosphorus compound of significant interest in scientific research and industrial applications due to its versatile reactivity. Phosphite esters like this one are commonly investigated as secondary antioxidants and stabilizers in polymers, where they function by decomposing hydroperoxides, thereby preventing the thermal and oxidative degradation of plastics and elastomers during processing and extended use . In the field of synthetic chemistry, phosphites serve as key precursors and intermediates. They are employed in the synthesis of other valuable organophosphorus compounds, such as phosphonamidates, through various catalytic or stoichiometric routes . Furthermore, phosphite ligands can form complexes with transition metals, which are utilized as catalysts in important reactions including hydroformylation and hydrogenation . Recent research has also highlighted the potential of phosphite derivatives as functional additives in high-voltage lithium-ion batteries. Computational studies suggest that certain phosphites can be effective as cathode electrolyte interphase (CEI)-forming additives, which help to enhance the cycling stability and capacity retention of advanced cathode materials by forming a protective layer and scavenging harmful hydrofluoric acid (HF) from the electrolyte . This compound is presented for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and conduct appropriate risk assessments prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O3P-

Molecular Weight

193.2 g/mol

IUPAC Name

bis(2-methylpropyl) phosphite

InChI

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q-1

InChI Key

UHODNEHGHYLLPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP([O-])OCC(C)C

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Introduction: The Versatile Role of Diisobutyl Phosphite in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Diisobutyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Diisobutyl phosphite, also known as phosphonic acid diisobutyl ester, is an important organophosphorus compound with the chemical formula C8H19O3P.[1] It serves as a pivotal intermediate and reagent in a wide array of chemical transformations. Its utility is primarily rooted in the reactivity of the phosphorus center and the acidic P-H proton, which allows for the formation of new carbon-phosphorus bonds—a cornerstone of organophosphorus chemistry. This guide offers a detailed exploration of its chemical properties, stability, and reactivity, providing field-proven insights for its effective application in research and development. In synthetic chemistry, diisobutyl phosphite is a key building block for creating more complex molecules, particularly in the development of novel insecticides, pharmaceuticals with antitumor activity, and industrial additives.[2][3][4]

Core Chemical and Physical Properties

Diisobutyl phosphite is a colorless to nearly colorless liquid under standard conditions.[5] A critical aspect of its structure is the existence of a tautomeric equilibrium. While named as a phosphite, suggesting a trivalent P(III) center (diisobutyl phosphite), it exists almost exclusively in the more stable pentavalent P(V) phosphonate form (diisobutyl phosphonate), which contains a phosphoryl (P=O) group and a direct P-H bond.[6][7] The trivalent form, though a minor component, is believed to be the reactive species in certain reactions.[6][8] This tautomerism is fundamental to its reactivity profile.

Tautomeric Equilibrium

The equilibrium between the phosphonate and phosphite forms is heavily skewed towards the tetracoordinated phosphonate. The stability of the P=O double bond is the primary driving force for this preference.[7]

Caption: Tautomeric equilibrium of diisobutyl phosphite.

Physicochemical Data

The following table summarizes the key quantitative properties of diisobutyl phosphite.

PropertyValueReference(s)
Molecular Formula C8H19O3P[1]
Molecular Weight 194.21 g/mol [1]
Appearance Colorless to almost colorless clear liquid[5]
Boiling Point 138 °C at 55 mmHg
Density ~0.98 g/mL (20/20 °C)
Refractive Index (n20/D) ~1.42
Purity (by GC) >95.0%[5]
Vapor Pressure 0.073 mmHg at 25 °C[3]

Reactivity and Synthetic Utility

The reactivity of diisobutyl phosphite is dominated by two primary features: the nucleophilicity of the phosphorus atom (in its trivalent form) and the acidity of the P-H proton. This duality allows it to participate in a variety of powerful bond-forming reactions.

The Michaelis-Arbuzov Reaction

A classic transformation in organophosphorus chemistry, the Michaelis-Arbuzov reaction is widely used to form phosphonates from phosphites and alkyl halides.[9] The reaction is initiated by the nucleophilic attack of the trivalent phosphorus on an electrophilic alkyl halide.[9][10] This forms a quasi-phosphonium salt intermediate. The displaced halide anion then attacks one of the isobutyl groups in a second Sₙ2 step, yielding the final phosphonate product and an isobutyl halide. The formation of the highly stable P=O bond is the thermodynamic driving force for this reaction.[11]

Michaelis_Arbuzov start Diisobutyl Phosphite (P(III) Tautomer) + R-X intermediate Quasi-phosphonium Salt [(iBuO)3P+-R] X- start->intermediate Step 1: SN2 Attack (Nucleophilic P on R-X) product Alkyl Diisobutylphosphonate + iBu-X intermediate->product Step 2: Dealkylation (X- attacks iBu group)

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of Diisobutyl Benzylphosphonate (Adapted from Michaelis-Arbuzov Principles)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add diisobutyl phosphite (1.0 eq) and benzyl bromide (1.05 eq).

  • Reaction Conditions: Gently heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. The reaction is typically exothermic.[12]

  • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting phosphite is consumed. This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. Remove the volatile by-product (isobutyl bromide) and any excess benzyl bromide under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diisobutyl benzylphosphonate.

The Pudovik Reaction

The Pudovik reaction involves the addition of the P-H bond of a dialkyl phosphite across a carbon-heteroatom double bond, most commonly the C=N bond of an imine or the C=O bond of an aldehyde.[13][14] This reaction is a powerful method for synthesizing α-aminophosphonates and α-hydroxyphosphonates, which are classes of compounds with significant biological activity.[4][15] The reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a more nucleophilic phosphorus anion that subsequently attacks the electrophilic carbon of the imine or aldehyde.[13]

Pudovik_Reaction cluster_workflow Pudovik Reaction Workflow A Diisobutyl Phosphite + Base (e.g., Et3N) B Phosphite Anion (Nucleophile) A->B Deprotonation D Adduct Intermediate B->D Nucleophilic Attack C Imine or Aldehyde (Electrophile) C->D E α-Aminophosphonate or α-Hydroxyphosphonate D->E Protonation

Caption: Generalized workflow for the base-catalyzed Pudovik reaction.

Experimental Protocol: Synthesis of an α-Aminophosphonate

  • Imine Formation (if necessary): In a flask, combine an aldehyde (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent like toluene or ethanol. If necessary, use a dehydrating agent (e.g., MgSO₄) or a Dean-Stark trap to remove water and drive the formation of the imine.

  • Pudovik Addition: To the solution containing the imine, add diisobutyl phosphite (1.0 eq) and a catalytic amount of a base, such as triethylamine (DEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[14][16]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or NMR.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and any water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography or recrystallization.

Hydrolysis

Diisobutyl phosphite is sensitive to moisture and will slowly hydrolyze upon contact with water to form phosphorous acid and isobutanol.[17][18] This reactivity underscores the importance of handling and storing the reagent under anhydrous conditions, typically under an inert gas like nitrogen or argon.[19] The hydrolysis can be accelerated by acidic or basic conditions.[20][21] This property, while often undesirable, can be exploited for the dealkylation of phosphonate esters to yield the corresponding phosphonic acids.[20]

Safety and Handling

As a reactive chemical, diisobutyl phosphite requires careful handling to ensure laboratory safety.

  • Health Hazards: It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[18][19]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[17][19] The compound is moisture-sensitive and should be stored under an inert gas in a tightly sealed container in a cool, dark place.[19]

  • Incompatibilities: It is incompatible with strong acids, strong bases, and strong oxidizing agents.[17][18] Contact with strong reducing agents may lead to the formation of highly toxic and flammable phosphine gas.[22][23]

  • Decomposition: Hazardous decomposition products upon combustion include oxides of phosphorus, carbon monoxide, and carbon dioxide.[17][18]

Conclusion

Diisobutyl phosphite is a versatile and powerful reagent in the toolkit of synthetic chemists. Its unique tautomeric nature and the reactivity of its P-H bond enable fundamental transformations like the Michaelis-Arbuzov and Pudovik reactions, providing access to a vast range of valuable organophosphorus compounds. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential in the fields of drug discovery, agrochemicals, and materials science.

References

  • Cole-Parmer. (2005, October 3).
  • ChemicalBook. (2023, June 8). DIISOBUTYL PHOSPHITE | 1189-24-8.
  • NOAA. DIBUTYL PHOSPHITE - CAMEO Chemicals.
  • ChemicalBook. (2026, January 17).
  • TCI EUROPE N.V. Diisobutyl Phosphite | 1189-24-8.
  • Fisher Scientific.
  • National Center for Biotechnology Information. Dibutyl hydrogen phosphite.
  • Labscoop. Diisobutyl Phosphite, 500G.
  • Santa Cruz Biotechnology. Diisobutyl Phosphite | CAS 1189-24-8 | SCBT.
  • Sigma-Aldrich. Dibutyl phosphite 96% 1809-19-4.
  • PureSynth. Diisobutyl Phosphite 95.0%(GC).
  • ResearchGate. (2025, August 10). The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF.
  • ResearchG
  • Pharmaffiliates. Diisobutyl Phosphite | CAS No : 1189-24-8.
  • Wikipedia. Pudovik reaction.
  • ResearchGate. Solvent‐free Pudovik reaction of aromatic aldehydes (1a–r) with dibutyl... | Download Scientific Diagram.
  • Richardson, R. M., & Wiemer, D. F. Organic Syntheses Procedure.
  • Wikipedia. Michaelis–Arbuzov reaction.
  • MDPI. (2024, March 12). Stereoselective Syntheses of Organophosphorus Compounds.
  • SpectraBase. Dibutyl(acetyl)phosphite.
  • Benchchem.
  • National Institute of Standards and Technology. Dibutyl phosphite - the NIST WebBook.
  • Organic Chemistry Portal. Arbuzov Reaction.
  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O).
  • Benchchem. Diisopropyl Phosphonate: A Comprehensive Technical Guide to its Stability and Reactivity.
  • MDPI. (2023, August 12). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity.
  • ACS Publications. (2011, October 19). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group.
  • Asynt. (2024, November 1). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN.
  • ResearchGate.
  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxid
  • Wikipedia. Diethylphosphite.
  • Semantic Scholar. (2024, April 2).
  • ResearchGate. (2025, August 5). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24) | Request PDF.
  • National Center for Biotechnology Information. (2018).
  • MDPI. (2019, October 25).
  • Google Patents. CN110669069A - Method for preparing diester phosphite by ester exchange.
  • Pidcock, A., & Waterhouse, C. P. (1970). Phosphite and Phosphonate Complexes. Part 1.
  • Google Patents. CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process.

Sources

Technical Guide: Structure, Bonding, and Reactivity of Diisobutyl Phosphite (DIBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisobutyl phosphite (DIBP) is a critical organophosphorus intermediate utilized in the synthesis of phosphonates, amino-phosphonates, and flame retardants. For drug development professionals, DIBP represents a versatile "P-H" synthon. Its utility is defined by a unique tautomeric equilibrium that masks its nucleophilicity until activated. This guide deconstructs the bonding physics of DIBP, establishes rigorous characterization protocols, and details its application in generating bioisosteres.

Part 1: Molecular Architecture & Bonding Dynamics

The Tautomeric Paradox

While nomenclature classifies DIBP as a "phosphite" (implying a trivalent


 structure), it exists almost exclusively as a dialkyl H-phosphonate  (tetracoordinate 

) in its ground state. This distinction is not merely academic; it dictates the reagent's storage stability and reactivity profile.

The equilibrium is driven by the immense bond dissociation energy of the phosphoryl group (


, approx. 544 kJ/mol), which far exceeds the energy of the trivalent form.
Diagram 1: Tautomeric Equilibrium & Activation

The following diagram illustrates the shift from the stable Tetracoordinate form to the reactive Tricoordinate form, which is essential for nucleophilic attacks.

Tautomerism Figure 1: The P(V) to P(III) tautomeric shift required for nucleophilic activity. Substrate Diisobutyl Phosphite (Ground State) Tetracoordinate Tetracoordinate Form (H-Phosphonate) Major Tautomer (>99%) Substrate->Tetracoordinate Identified As Transition Proton Transfer (Base Catalyzed) Tetracoordinate->Transition Deprotonation Tricoordinate Tricoordinate Form (Phosphite) Reactive Nucleophile Transition->Tricoordinate Re-aromatization Tricoordinate->Tetracoordinate Fast Relaxation (If unreacted) Product P-Functionalized Target Tricoordinate->Product Electrophile (E+) Attack

Steric Implications of the Isobutyl Group

Unlike dimethyl phosphite, the isobutyl groups in DIBP introduce moderate steric bulk (


-branching).
  • Lipophilicity: The isobutyl chains significantly increase

    
     compared to ethyl/methyl analogs, enhancing solubility in non-polar organic solvents (toluene, DCM) often used in process chemistry.
    
  • Hydrolytic Stability: The steric hindrance around the oxygen atoms retards the rate of hydrolysis compared to unbranched analogs, providing a wider operational window in moist environments.

Part 2: Spectroscopic Signature & Validation

To ensure experimental integrity, DIBP must be validated using


 NMR. The presence of the P-H bond creates a distinct splitting pattern that serves as a self-validating check for purity.
Quantitative Data Profile
PropertyValue / CharacteristicDiagnostic Note
CAS Number 1189-24-8Verify against SDS
Formula

MW: 194.21 g/mol

NMR Shift

+7.0 to +8.0 ppm
Referenced to


Coupling
690 – 720 Hz CRITICAL: Large doublet confirms P-H bond

NMR (P-H)

6.8 – 7.1 ppm
Appears as a doublet (

Hz)
IR Stretch (

)

Strong band
IR Stretch (

)

Sharp, diagnostic band

Expert Insight: If your


 NMR spectrum shows a singlet instead of a doublet (without proton decoupling), your sample has oxidized to the phosphate or hydrolyzed. The large 

coupling is the primary purity indicator.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of DIBP from Phosphorus Trichloride (


) and Isobutanol.
Scale:  Laboratory (0.5 mol scale).
Reaction Logic


Note: The reaction is highly exothermic. Efficient cooling is mandatory to prevent dealkylation.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ). Attach a gas outlet to a scrubber (NaOH trap) to neutralize evolved HCl gas.
  • Charge: Add Isobutanol (3.3 eq) and dry Dichloromethane (DCM) (solvent is optional but helps heat management) to the flask. Cool to 0°C using an ice/salt bath.

  • Addition: Charge

    
     (1.0 eq) into the addition funnel. Add dropwise over 60–90 minutes.
    
    • Control Point: Maintain internal temperature

      
      . Rapid addition causes side-product formation (trialkyl phosphites).
      
  • Stripping: Once addition is complete, allow the mixture to warm to room temperature. Stir for 2 hours.

    • Degassing: Apply a mild vacuum (approx. 200 mbar) to remove dissolved HCl and the alkyl chloride byproduct (

      
      ).
      
  • Purification: Distill the residue under high vacuum (< 1 mmHg).

    • Target: Collect the fraction boiling at approx. 85–95°C (at 0.5 mmHg).

  • Validation: Acquire

    
     NMR. Confirm doublet at 
    
    
    
    ~7.5 ppm with
    
    
    Hz.

Part 4: Reactivity Profile in Pharmacochemistry

For drug development, DIBP is a precursor for Phosphoramidates (prodrugs) and Alpha-aminophosphonates . The most robust pathway is the Atherton-Todd Reaction , which converts the inert P-H bond into a reactive P-Cl species in situ.

The Atherton-Todd Mechanism (In-Situ Activation)

This protocol avoids handling unstable chlorophosphates. DIBP reacts with


 (or mild alternatives like 

) in the presence of a base to generate the electrophilic phosphorochloridate, which immediately couples with a nucleophile (amine or alcohol).
Diagram 2: Atherton-Todd Activation Pathway

This workflow demonstrates the conversion of DIBP into a drug-like scaffold.

AthertonTodd Figure 2: In-situ activation of DIBP via Atherton-Todd conditions. DIBP Diisobutyl Phosphite (DIBP) Deprotonation Deprotonation [ (iBuO)2P-O ]- DIBP->Deprotonation Base Base (Et3N) Base->Deprotonation CCl4 Halogen Source (CCl4 or CBrCl3) Nucleophile Nucleophile (Primary Amine R-NH2) Chlorination Chlorination Step Deprotonation->Chlorination + CCl4 Intermediate Phosphorochloridate (iBuO)2P(O)Cl Chlorination->Intermediate - CHCl3 Product Phosphoramidate (Prodrug Scaffold) Intermediate->Product + Nucleophile - HCl salt

Application Notes
  • Prodrug Synthesis: The diisobutyl moiety is lipophilic, aiding cell permeability. Once inside the cell, phosphodiesterases can cleave the esters, releasing the active phosphonate drug.

  • Kabachnik-Fields Reaction: DIBP condenses with an aldehyde and an amine to form

    
    -aminophosphonates. This is a "one-pot" synthesis of amino acid analogs.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6327349, Dibutyl hydrogen phosphite. Retrieved from [Link]

  • Lejeune, M., et al. (2014). Atherton-Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Keglevich, G., et al. (2013).[1] Alcoholysis of Dialkyl Phosphites Under Microwave Conditions. Current Organic Chemistry. (Contextual grounding for synthesis protocols).

Sources

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Bis(2-methylpropyl) Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of bis(2-methylpropyl) phosphite, also known as diisobutyl phosphite. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development and organophosphorus chemistry. This document delves into the theoretical underpinnings of ³¹P NMR, offers detailed experimental protocols for data acquisition, presents and interprets the chemical shift data for this compound and related compounds, and discusses the key factors influencing these spectroscopic parameters.

Introduction to ³¹P NMR Spectroscopy in Organophosphorus Chemistry

Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally powerful analytical technique for the characterization of organophosphorus compounds.[1] The ³¹P nucleus possesses several advantageous properties for NMR, including a natural abundance of 100% and a spin quantum number of ½, which results in sharp, easily interpretable signals.[2][3] Furthermore, the ³¹P nucleus has a wide chemical shift range, spanning over 700 ppm, which provides excellent signal dispersion and minimizes the likelihood of peak overlap, a common challenge in ¹H and ¹³C NMR.[3][4] In the context of drug development and synthesis, ³¹P NMR is invaluable for confirming the structure of phosphorus-containing molecules, assessing purity, and monitoring reaction progress.[5][6]

This compound is a dialkyl phosphite of significant interest in synthetic chemistry, often utilized as a precursor in the synthesis of phosphonates, ligands for catalysis, and various other organophosphorus compounds. Accurate characterization of this compound by ³¹P NMR is crucial for ensuring its identity and purity before its use in subsequent reactions.

Theoretical Principles of ³¹P NMR Chemical Shifts

The chemical shift (δ) in ³¹P NMR is a sensitive indicator of the electronic environment surrounding the phosphorus nucleus.[7] It is reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2][8] Several key factors influence the ³¹P chemical shift:

  • Oxidation State of Phosphorus: The oxidation state of the phosphorus atom has a profound effect on its chemical shift. Trivalent phosphorus (P(III)) compounds, such as phosphites, generally resonate at lower field (higher ppm values) compared to pentavalent phosphorus (P(V)) compounds like phosphates.[9]

  • Electronegativity of Substituents: The electronegativity of the atoms directly bonded to the phosphorus atom significantly impacts the shielding of the nucleus. More electronegative substituents withdraw electron density from the phosphorus atom, leading to deshielding and a downfield shift (higher ppm value).

  • Bond Angles and Stereochemistry: Variations in the bond angles around the phosphorus atom can alter the hybridization of the phosphorus orbitals and, consequently, the electronic environment and chemical shift. Stereochemical differences, such as those between diastereomers, can also lead to distinct ³¹P NMR signals.

  • Solvent Effects: The solvent can influence the chemical shift through various interactions, including hydrogen bonding and polarity effects.[10] These interactions can alter the electron distribution around the phosphorus nucleus, causing shifts in the resonance frequency. For quantitative studies, the choice of an appropriate deuterated solvent is crucial to ensure reproducibility.[5]

³¹P NMR Chemical Shift Data for this compound

Dialkyl phosphites typically exhibit a tautomeric equilibrium between the phosphite form and the phosphonate form, with the equilibrium heavily favoring the phosphonate tautomer which possesses a P-H bond. The phosphorus in this structure is pentavalent.

Based on data for structurally similar compounds, the ³¹P NMR chemical shift of this compound is expected to be in the range of +5 to +10 ppm in common deuterated solvents like chloroform-d (CDCl₃). This is consistent with the chemical shifts observed for other dialkyl phosphites.

CompoundStructureSolvent³¹P Chemical Shift (δ, ppm)¹JPH (Hz)Reference
Dibutyl phosphite(CH₃(CH₂)₃O)₂P(O)HPyridineNot specifiedNot specified[8]
Diethyl phosphonate(CH₃CH₂O)₂P(O)HNot specifiedNot specified~600-700[3]

It is important to note that the chemical shift can vary slightly depending on the solvent, concentration, and temperature.[8]

The ³¹P NMR spectrum of this compound is typically characterized by a doublet, owing to the coupling between the phosphorus nucleus and the directly attached proton (¹JPH). This one-bond coupling constant is typically large, in the range of 600-700 Hz.[3] For unambiguous analysis, both proton-coupled and proton-decoupled spectra are often acquired.

Experimental Protocol for ³¹P NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum of a liquid sample like this compound. This protocol is based on standard procedures for modern NMR spectrometers.[2][10][11][12]

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of sufficient purity for NMR analysis. Impurities containing phosphorus will appear in the spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organophosphorus compounds. For quantitative analysis, aprotic solvents like DMSO-d₆ may be preferred to avoid deuterium exchange with P-H protons.[4][5]

  • Concentration: Prepare a solution of approximately 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[13]

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

  • Reference Standard: ³¹P NMR spectra are typically referenced externally to 85% phosphoric acid. This is often done by the spectrometer software using a pre-calibrated value. For highly accurate work, a sealed capillary containing 85% H₃PO₄ can be inserted into the NMR tube.[13]

Instrument Setup and Data Acquisition

This protocol assumes the use of a modern NMR spectrometer with automated tuning and matching (atma) and shimming capabilities.

  • Login and Spectrometer Setup: Log in to the spectrometer control software.

  • Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the sample changer or manually insert it into the magnet.

  • Create a New Dataset: Create a new experiment file with appropriate naming conventions.

  • Load Standard Parameters: Load a standard ³¹P NMR parameter set. For a proton-decoupled spectrum, a parameter set with composite pulse decoupling (CPD) should be chosen (e.g., P31CPD). For a proton-coupled spectrum, a standard zg (zero-go) pulse program is used (e.g., P31).[2]

  • Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Perform an automatic tune and match of the probe for the ³¹P frequency. This is a critical step to ensure optimal sensitivity.[2]

  • Shimming: Perform an automatic shimming routine to optimize the homogeneity of the magnetic field.

  • Set Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift range for phosphites (e.g., from -50 to 200 ppm).

    • Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. This can be adjusted based on the resulting signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

    • Acquisition Time (AQ): This is determined by the spectral width and the number of data points.

  • Acquire the Spectrum: Start the acquisition.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz and perform a Fourier transform.

    • Phasing: Automatically or manually phase the spectrum to obtain a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Referencing: Reference the spectrum to the 0 ppm signal of the external phosphoric acid standard.

    • Peak Picking and Integration: Identify the peak(s) and integrate the signal area if quantitative analysis is required (note that integrations in standard proton-decoupled spectra can be unreliable due to the Nuclear Overhauser Effect).[3]

Visualization of Key Concepts

Molecular Structure of this compound

P P O1 O P->O1 O2 O P->O2 H H P->H C1 CH₂ O1->C1 C5 CH₂ O2->C5 C2 CH C1->C2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 C6 CH C5->C6 C7 CH₃ C6->C7 C8 CH₃ C6->C8 A Sample Preparation (5-20 mg in 0.5-0.7 mL solvent) B Insert Sample into Spectrometer A->B C Load ³¹P NMR Parameters B->C D Lock, Tune, and Shim C->D E Set Acquisition Parameters (SW, NS, D1) D->E F Acquire Data E->F G Data Processing (FT, Phasing, Baseline Correction) F->G H Spectral Analysis (Chemical Shift, Coupling) G->H

Caption: ³¹P NMR experimental workflow.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound and other organophosphorus compounds. A thorough understanding of the theoretical principles governing ³¹P chemical shifts, coupled with a robust experimental protocol, enables researchers to obtain high-quality, reproducible data. The expected chemical shift for this compound lies within the characteristic range for dialkyl phosphites, and its spectrum is distinguished by a large one-bond phosphorus-hydrogen coupling constant. This guide provides the foundational knowledge and practical steps necessary for the successful application of ³¹P NMR in the analysis of this important synthetic building block.

References

  • Du, Z. (2024, March 28). 31P NMR Acquisition Procedures. Georgia State University. [Link]

  • Barron, A. R. (n.d.). Phosphorus Nuclear Magnetic Resonance (31P NMR) Spectroscopy. Rice University.
  • ProQuest. (n.d.). 31P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies. [Link]

  • Uchiyama, N., et al. (2020). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 140(1), 129-136. [Link]

  • Barron Research Group. (n.d.). draft 1. Rice University. [Link]

  • Mieloszynski, J. L., et al. (2006). chemical shiw prediction of 31 p-nmr shifts for dialkyl or diaryl phosphonates.
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

  • Uetake, N. (1992). Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. Canadian Journal of Chemistry, 70(3), 848-853.
  • NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds.
  • Hack, J., et al. (2023). Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts.
  • IMSERC. (n.d.). TUTORIAL: 1D 1H-COUPLED 31P SPECTRUM. [Link]

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • SpectraBase. (n.d.). Di-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts. [Link]

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. [Link]

Sources

An In-depth Technical Guide to the Solubility of Bis(2-methylpropyl) Phosphite in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Chemical Applications

Bis(2-methylpropyl) phosphite, more commonly known as diisobutyl phosphite (DIBP), is an organophosphorus compound utilized as a key reagent and intermediate in diverse chemical syntheses.[1][2] Its applications range from the synthesis of novel bisphosphorothioates as potential insecticides to the creation of α-substituted aminoethylphosphonates with potential antitumor activity.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, formulation, and purification.

The solubility of DIBP in various organic solvents dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective extraction and crystallization protocols for purification. Therapeutic efficacy and bioavailability are fundamentally linked to the solubility of active pharmaceutical ingredients (APIs) and their intermediates.[3] This guide provides a detailed examination of the solubility profile of diisobutyl phosphite, offers a robust, self-validating protocol for its experimental determination, and explains the underlying chemical principles that govern its behavior in solution.

Physicochemical Properties of Diisobutyl Phosphite

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics.

PropertyValueReference
Chemical Name This compound; Diisobutyl Phosphite
Synonyms Phosphorous Acid Diisobutyl Ester, Diisobutyl Phosphonate
CAS Number 1189-24-8
Molecular Formula C8H19O3P[1]
Molecular Weight 194.21 g/mol [4]
Appearance Colorless to almost colorless clear liquid
Density Approximately 0.995 g/mL at 25 °C (for n-butyl isomer)[4][5]
Boiling Point 118-119 °C at 11 mmHg (for n-butyl isomer)[4][5]

Note: Some physical properties are referenced from the closely related n-butyl isomer, dibutyl phosphite (CAS 1809-19-4), due to a greater availability of data.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The most reliable predictor of solubility for covalent compounds is the principle of "like dissolves like."[6] This principle states that substances with similar polarities are more likely to be soluble in one another. Diisobutyl phosphite possesses a dual nature: a polar phosphite head group containing a phosphoryl (P=O) bond and two ester linkages (P-O-C), and two nonpolar isobutyl ((CH₃)₂CHCH₂-) tails.

  • Polar Character: The oxygen atoms in the P=O and P-O-C bonds create a region of high electron density, making this part of the molecule polar and capable of dipole-dipole interactions.

  • Nonpolar Character: The two isobutyl groups are hydrocarbon chains that are nonpolar and interact primarily through van der Waals forces.

This amphipathic nature suggests that DIBP will exhibit broad solubility in solvents of low to moderate polarity and will be sparingly soluble in highly polar solvents like water and highly nonpolar solvents like long-chain alkanes.

cluster_solute Solute cluster_solvents Organic Solvents DIBP Diisobutyl Phosphite (DIBP) Polar Head (P=O) Nonpolar Tails (Isobutyl) Nonpolar Nonpolar (e.g., Hexane, Toluene) DIBP:tails->Nonpolar High Solubility (van der Waals forces) PolarAprotic Polar Aprotic (e.g., Acetone, DCM, Ethyl Acetate) DIBP:head->PolarAprotic High Solubility (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol, Methanol) DIBP:head->PolarProtic Moderate Solubility (H-bonding competition) A 1. Prepare Mixture Add excess DIBP to a known volume of solvent in a sealed flask. B 2. Equilibrate Agitate at constant temperature for 24-48 hours. A->B C 3. Settle Let stand at constant temperature for 2-4 hours for phase separation. B->C D 4. Aliquot Supernatant Withdraw a precise volume (e.g., 10 mL) of the clear liquid via syringe filter. C->D E 5. Evaporate Solvent Transfer aliquot to a tared dish and gently remove the solvent. D->E F 6. Dry to Constant Mass Dry residue in an oven, cool in desiccator, and weigh. Repeat until mass is stable. E->F G 7. Calculate Solubility Solubility = (Mass of Residue) / (Aliquot Volume) F->G

Caption: Workflow for the gravimetric determination of solubility.

Alternative High-Throughput Methods

For rapid screening of solubility in multiple solvents, other methods are often employed in drug discovery and development. [7]

  • UV-Vis Spectroscopy: If DIBP has a chromophore, a calibration curve of absorbance vs. concentration can be created. The absorbance of a filtered, saturated solution is then measured, and its concentration is determined from the curve. [8]This method is fast but requires the solvent to be transparent in the measurement region.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated by injecting known concentrations of DIBP. A filtered, saturated solution is then injected, and the peak area is used to calculate the precise concentration, even in the presence of impurities. [9][10]

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, a strong qualitative understanding can be derived from its molecular structure. Its amphipathic nature, with both polar and nonpolar regions, predicts good solubility in a wide range of common organic solvents, including ketones, esters, and chlorinated and aromatic hydrocarbons, with more limited solubility in highly polar or nonpolar extremes.

For applications requiring precise solubility values, direct experimental measurement is essential. The detailed gravimetric protocol provided in this guide offers a robust, reliable, and self-validating method to generate high-quality data. By understanding the principles of solubility and employing rigorous experimental techniques, researchers can effectively control and optimize processes involving diisobutyl phosphite, from chemical synthesis to final product formulation.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Determination of solubility by gravimetric method: A brief review. (n.d.).
  • Tice, B. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 299-303. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]<521::aid-jps1009>3.0.co;2-b

  • PubChem. (n.d.). Dibutyl hydrogen phosphite. National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

  • Salthammer, T. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 563-570. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
  • Beig, A., Lindley, D., Levorse, D., & Jimenez, J. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3479–3486. [Link]

  • solubility experimental methods.pptx. (n.d.).
  • Cole-Parmer. (2005). Material Safety Data Sheet - Dibutyl Phosphite, 96%. Retrieved from [Link]

  • Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1044–1058. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
  • Wikipedia. (n.d.). Tris(2,4-di-tert-butylphenyl)phosphite. Retrieved from [Link]

  • PureSynth. (n.d.). Diisobutyl Phosphite 95.0%(GC). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Diisobutyl Phosphite. Retrieved from [Link]

Sources

Thermal Stability Profile: Diisobutyl Phosphite (DIBP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the thermal stability of Diisobutyl Phosphite (DIBP), designed for researchers and process chemists in drug development.

CAS: 1189-24-8 | Formula:


 | Mol.[1] Weight:  194.21  g/mol [2][3]

Executive Safety Summary

Critical Hazard: Diisobutyl phosphite is thermodynamically unstable at elevated temperatures. While kinetically stable at ambient conditions, it undergoes a two-stage decomposition beginning >150°C (variable by purity), leading to the release of flammable isobutene gas and, critically, phosphine (


) —a pyrophoric gas that can cause spontaneous ignition of the reaction headspace.

Operational Directive:

  • Never distill DIBP at atmospheric pressure.

  • Strictly exclude moisture and strong acids, which act as autocatalytic promoters for decomposition.

  • Process Limit: Maintain bulk temperature

    
     unless supported by specific ARC (Accelerating Rate Calorimetry) data for the specific lot/mixture.
    

Physicochemical Characterization

Understanding the physical window is the first line of defense against thermal runaway.

PropertyValueCritical Note
Boiling Point ~138°C @ 55 mmHgDo not attempt atmospheric distillation. Decomposition onset overlaps with atmospheric boiling point (~230°C extrapolated).
Density 0.995 g/mLPhase separation checks in aqueous workups are critical (close to water density).
Flash Point ~118°C (Closed Cup)High flash point does not preclude headspace ignition due to decomposition gases (

, isobutene).
Solubility Organic solventsHydrolyzes in water; rate accelerates with acidity and temperature.
Appearance Clear, colorless liquidYellowing indicates oxidation or partial decomposition.

Thermal Decomposition Mechanisms

The thermal instability of DIBP is governed by two distinct mechanistic pathways. The presence of the isobutyl group (containing a


-hydrogen) makes this molecule susceptible to thermal elimination.
Pathway A: -Elimination (The Isobutene Route)

At elevated temperatures (


), the ester undergoes a concerted pericyclic rearrangement (retro-ene reaction). The isobutyl group eliminates isobutene , leaving a P-OH (acidic) species.
  • Kinetic Driver: The branching at the

    
    -position of the isobutyl group stabilizes the transition state relative to n-butyl, potentially lowering the onset temperature.
    
  • Consequence: Rapid pressure rise due to gas generation (Isobutene).

Pathway B: Disproportionation (The Phosphine Route)

The mono-ester or phosphorous acid species formed in Pathway A can further disproportionate at high temperatures.



  • Critical Risk:

    
     (Phosphine) is pyrophoric. If the reactor headspace contains air, spontaneous ignition will occur.
    
Visualization of Decomposition Pathways

DIBP_Decomposition cluster_0 Runaway Hazard Zone DIBP Diisobutyl Phosphite (DIBP) TS Cyclic Transition State (Retro-Ene) DIBP->TS Δ T > 150°C Isobutene Isobutene Gas (Flammable) TS->Isobutene Elimination Monoester Isobutyl Hydrogen Phosphite (Acidic Intermediate) TS->Monoester Acid Phosphorous Acid (H3PO3) Monoester->Acid + Δ / - Isobutene Phosphine Phosphine (PH3) (PYROPHORIC) Acid->Phosphine Disproportionation (High T) Phosphoric Phosphoric Acid (Polymerizes) Acid->Phosphoric

Figure 1: Thermal decomposition cascade of Diisobutyl Phosphite showing the transition from isobutene generation to pyrophoric phosphine release.

Experimental Protocols for Stability Assessment

Do not rely on literature values alone. Impurities (trace metals, moisture, acids) can drastically lower decomposition onset temperatures.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature (


) and energy of decomposition (

).
  • Crucible Selection: Use Gold-plated high-pressure crucibles (to prevent catalytic effect of Al/Fe on phosphites and contain pressure).

  • Sample Prep: Load 2–5 mg of DIBP.

    • Control: Pure DIBP.

    • Challenge: DIBP + 1%

      
       (to assess hydrolytic impact).
      
  • Method: Ramp from 30°C to 350°C at 5°C/min under

    
    .
    
  • Analysis:

    • Look for an endotherm (boiling) followed immediately by an exotherm (decomposition).

    • Safety Threshold: Define "Safe Operating Limit" as

      
      .
      
Protocol B: Thermal Aging (Self-Validating Check)

Objective: Detect non-condensable gas formation (isobutene/


) at process temperature.
  • Setup: Sealed pressure tube equipped with a pressure transducer and a rupture disc.

  • Loading: Fill tube to 20% volume (maximize headspace for gas detection).

  • Heating: Hold at target process temperature (e.g., 80°C) for 24 hours.

  • Validation (The "Self-Check"):

    • Cool to room temperature.

    • Pass: Residual pressure

      
       0 psig.
      
    • Fail: Residual pressure > 0 psig (indicates permanent gas generation: isobutene).

Handling & Storage Best Practices

Storage Hierarchy
  • Temperature: Store at ambient (

    
    ). Avoid long-term storage 
    
    
    
    .
  • Atmosphere: Strict Nitrogen/Argon Pad. Oxygen promotes oxidation to phosphates; Moisture promotes hydrolysis to acids (which catalyze decomposition).

  • Container: Stainless steel (316L) or HDPE. Avoid mild steel (iron traces catalyze decomposition).

Mitigation of Runaway Reactions

If a reaction temperature spikes uncontrolled:

  • Do NOT vent to air: Ingress of oxygen into a hot phosphite reactor can ignite accumulating phosphine.

  • Crash Cool: Maximize jacket cooling.

  • Quench: If safe, dilute with a cold, inert solvent (e.g., Toluene) to reduce thermal mass and concentration.

Application in Drug Development

DIBP is frequently used to synthesize


-aminophosphonates  (isosteres of amino acids).[4]

Scale-Up Warning: In small-scale medicinal chemistry (mg scale), researchers often heat DIBP neat to 120°C+ to drive "Pudovik" or "Kabachnik-Fields" reactions.

  • Risk: On multi-kilogram scale, the heat accumulation from the decomposition (which might be unnoticeable on mg scale) can trigger a thermal runaway.

  • Solution: Use catalytic methods (Lewis acids) to lower reaction temperatures to

    
    , rather than relying on thermal activation.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6327349, Dibutyl hydrogen phosphite. Retrieved from [Link]

  • Balabanovich, A. I. (2004).Thermal decomposition study of 1,4-diisobutyl-2,3,5,6-tetrahydroxy-1,4-diphosphorinane 1,4-dioxide. Thermochimica Acta. (Mechanistic parallels for isobutyl-phosphorous compounds).
  • BenchChem.Diisopropyl Phosphonate: A Comprehensive Technical Guide to its Stability and Reactivity.

Sources

The Invisible Nucleophile: A Master Guide to Dialkyl Phosphite Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the synthetic chemist, dialkyl phosphites (H-phosphonates) represent a paradox. Spectroscopically, they appear as stable, pentavalent phosphorus(V) species. Reactively, they behave as nucleophilic trivalent phosphorus(III) species.[1] This duality is governed by a prototropic tautomeric equilibrium between the dominant phosphonate form (


) and the elusive phosphite  form (

).

This guide dissects the thermodynamics, kinetics, and spectroscopic signatures of this equilibrium. It provides actionable protocols for shifting the equilibrium to access the reactive P(III) tautomer, a critical step in developing phosphorylation reagents, antiviral nucleotide prodrugs, and metal-catalyzed cross-coupling reactions.

Part 1: The Fundamental Equilibrium

The Thermodynamic Cliff

The equilibrium between the phosphonate and phosphite forms is not a subtle balance; it is a thermodynamic cliff. The driving force is the immense strength of the phosphoryl bond (


), which is approximately 130–150 kcal/mol, compared to the weaker 

bond.

Quantitative Reality: For simple dialkyl phosphites like dimethyl or diethyl phosphite, the equilibrium lies heavily to the left.

  • 
    :  Approximately -15 to -18 kcal/mol  favoring the P(V) tautomer.
    
  • Equilibrium Constant (

    
    ):  Estimated at 
    
    
    
    to
    
    
    .

This means that in a neutral solution at room temperature, the P(III) species exists only in trace quantities (ppm level). However, according to the Curtin-Hammett principle, if the interconversion is fast and the P(III) form is the reactive species (which it is for nucleophilic attacks), the reaction product is determined by the transition state energy, not the ground state population.

Substituent Effects

The equilibrium is sensitive to the electronic nature of the R groups. Electron-withdrawing groups destabilize the positive character of the phosphorus in the P(V) form, slightly shifting the equilibrium toward P(III).

Substituent (R)Dominant FormStability of P(V) (

)
Notes
Alkyl (Me, Et, iPr) P(V)High (~ -16 kcal/mol)Standard H-phosphonate behavior.
Aryl (Ph) P(V)ModerateSlightly more acidic P-H bond.
Fluoroalkyl (

)
P(III) / MixLow / InvertedStrong EWGs can stabilize the P(III) form significantly.
Silyl (

)
P(III)N/A (Trapped)Silylation locks the oxygen, enforcing P(III) structure.

Part 2: Spectroscopic Characterization (The "Fingerprint")

The only reliable way to distinguish these tautomers in solution is


P NMR . The presence or absence of the direct P-H coupling is the diagnostic standard.
The "Doublet of Deception"

The P(V) phosphonate form is characterized by a massive one-bond coupling constant (


), resulting in a distinct doublet.
  • P(V) Signal: Doublet.

  • 
     Value: 600 – 750 Hz .
    
  • Chemical Shift: Typically 0 to 20 ppm (relative to

    
    ).
    
The P(III) Signature

The P(III) form lacks a direct P-H bond. If trapped or observed (e.g., via rapid exchange or silylation), the spectrum changes drastically.

  • P(III) Signal: Singlet (in proton-decoupled mode).

  • Chemical Shift: Often shifts upfield (negative ppm) or significantly downfield depending on coordination.

  • Coupling: Loss of the 700 Hz splitting.

Metal Coordination as a Probe

When a metal (M) binds to the P(III) tautomer, it traps this form. Silver(I) salts are particularly useful diagnostic tools because


 and 

are NMR active.
  • Observation: Formation of a doublet (due to Ag-P coupling).

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Value: 1200 – 1300 Hz .[2]
    
  • Significance: This massive coupling confirms a direct Metal-Phosphorus bond, proving the P(III) coordination mode.

Part 3: Mechanistic Pathways & Visualization

The Activation Cycle

Reactions like the Atherton-Todd (chlorination) or Hirao coupling (Pd-catalyzed arylation) rely on accessing the P(III) form.

Diagram 1: Tautomeric Equilibrium & Metal Activation

This diagram illustrates the thermodynamic preference for P(V) and how bases or metals trap the reactive P(III) form.

Tautomerism PV Phosphonate Form (RO)2P(O)H (Stable P(V)) PIII Phosphite Form (RO)2P(OH) (Reactive P(III)) PV->PIII  Keq ~ 10^-12   Anion Ambident Anion [(RO)2PO]- PV->Anion + Base - H+ PIII->Anion - H+ MetalComplex Metal Complex M-P(O)(OR)2 (Trapped P(III)) PIII->MetalComplex + Metal (Pd, Ag, Ni) Coordination Anion->MetalComplex + M-X Ligand Exchange

Caption: The P(V) form dominates equilibrium. Reactivity is achieved either by base-mediated deprotonation to the anion or direct metal coordination of the transient P(III) species.

Part 4: Experimental Protocols

Protocol A: Tautomer Trapping via In-Situ Silylation

Objective: To chemically lock the P(III) tautomer for subsequent reaction or analysis, preventing reversion to P(V). This creates a silyl phosphite (


).

Reagents:

  • Dialkyl phosphite (1.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous

    
     or THF.
    

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve dialkyl phosphite in solvent (0.2 M concentration).

  • Base Addition: Add

    
     dropwise at 0°C.
    
  • Silylation: Add TMSCl dropwise. The base will scavenge the HCl produced.

  • Monitoring: Stir at room temperature for 1 hour.

  • Validation: Take an aliquot for

    
    P NMR.
    
    • Success Criteria: Disappearance of the

      
       doublet (~700 Hz) and appearance of a singlet shifted upfield (typically -10 to -20 ppm range).
      
Protocol B: Silver Salt Coordination Analysis

Objective: To confirm the presence of P(III) coordination capability in a new ligand or phosphonate derivative.

Reagents:

  • Target H-phosphonate (0.05 mmol)

  • Silver(I) salt (

    
     or 
    
    
    
    ) (0.05 mmol)
  • Solvent:

    
     or 
    
    
    
    (depending on solubility).

Workflow:

  • Baseline: Record ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    P NMR of the free H-phosphonate. Note the 
    
    
    
    coupling.
  • Complexation: Add the Silver salt directly to the NMR tube. Shake vigorously until dissolved.

  • Measurement: Record

    
    P NMR immediately.
    
  • Analysis: Look for the "Silver Split."

    • Result: The large P-H doublet should be replaced by a multiplet or a new doublet with

      
      . This confirms the phosphorus lone pair is binding to Ag.
      

Part 5: Synthetic Implications (Mechanistic Logic)

The Atherton-Todd Reaction

This reaction converts stable H-phosphonates into reactive chlorophosphates using


 and a base.[3][4][5]
  • Mechanism: The base deprotonates the P(V) form. The resulting anion (isoelectronic with the P(III) form) attacks the "positive" chlorine of

    
    .
    
  • Key Insight: While often debated, the reaction kinetics suggest the anion is the nucleophile, but the stereochemical outcome (retention of configuration in some chiral variants) implies a rigid transition state often modeled via the P(III) tautomer.

Pd-Catalyzed Cross-Coupling (Hirao/Suzuki-Type)

Direct C-P bond formation (e.g., reacting H-phosphonate with Aryl Halides) requires the P(III) form to undergo oxidative addition to Palladium(0).

  • The Challenge: Since P(III) concentration is low (

    
    ), the reaction rate depends on the rapid re-equilibration of P(V) to P(III) as the P(III) is consumed by the metal.
    
  • Optimization: Using bulky bases or specific solvents (like Toluene/Dioxane) can assist in stabilizing the transition states that lead to the P(III)-Metal complex.

Diagram 2: Metal-Catalyzed C-P Bond Formation Cycle

This diagram details how the "invisible" P(III) enters the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X Coord Coordination Ar-Pd-P(OR)2(OH) OxAdd->Coord + HP (as P(III)) RedElim Reductive Elimination C-P Bond Formation Coord->RedElim - HX (Base assisted) RedElim->Pd0 Regeneration Product Product Ar-P(O)(OR)2 RedElim->Product HP H-Phosphonate (P(V) <-> P(III)) Base Base

Caption: The catalytic cycle relies on the P(III) tautomer coordinating to the oxidized Pd(II) center. Base is required to neutralize the proton released during P-H bond cleavage.

References

  • Guthrie, J. P. (1979).[6] Tautomerization equilibria for phosphorous acid and its ethyl esters. Canadian Journal of Chemistry, 57(2), 236–239. Link

  • Keglevich, G., et al. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. (Referencing P NMR Coupling Constants).
  • Bennett, M. A., et al. (2010).

    
    Ag and 
    
    
    
    P NMR. John Wiley & Sons / Magnetic Resonance in Chemistry. Link
  • Han, L. B., et al. (2016).[7] Nickel-Catalyzed Phosphorylation of Phenol Derivatives. Journal of Organic Chemistry, 81(9), 3911–3916. Link

Sources

Methodological & Application

Pudovik reaction protocol using bis(2-methylpropyl) phosphite and imines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of


-Aminophosphonates via aza-Pudovik Reaction using Bis(2-methylpropyl) Phosphite 

Executive Summary

This technical guide details the protocol for the hydrophosphonylation of imines (aza-Pudovik reaction) utilizing This compound (commonly known as diisobutyl phosphite, DIBP).

While dimethyl and diethyl phosphites are ubiquitous in literature, the use of This compound is strategic in medicinal chemistry. The bulky, lipophilic isobutyl groups significantly enhance the cell-membrane permeability of the resulting


-aminophosphonates, serving as effective bioisosteres for 

-amino acids in peptidomimetics and enzyme inhibitors.

This guide moves beyond generic recipes, offering a mechanistically grounded approach. We provide two validated protocols: a robust Base-Catalyzed Method for standard substrates and a Lewis Acid-Catalyzed Method for sensitive functionalities.

Mechanistic Insight & Reaction Logic

The aza-Pudovik reaction involves the nucleophilic addition of a phosphorus(III) species across the C=N bond of an imine.

The Challenge with DIBP: this compound exists predominantly in the tetracoordinate phosphonate tautomer (


), which is non-nucleophilic. The reaction requires a catalyst to shift the equilibrium toward the tricoordinate phosphite form (

) or to generate a highly nucleophilic phosphite anion.

Key Mechanistic Steps:

  • Activation: A base deprotonates the P-H bond, generating the phosphite anion. Alternatively, a Lewis acid coordinates to the imine nitrogen, increasing electrophilicity.

  • Nucleophilic Attack: The phosphorus nucleophile attacks the imine carbon (C=N).

  • Proton Transfer: Rapid protonation of the resulting amide anion yields the final

    
    -aminophosphonate.
    

Graphviz Diagram 1: Base-Catalyzed aza-Pudovik Mechanism

PudovikMechanism DIBP This compound (Tetracoordinate) Anion Phosphite Anion (Nucleophile) DIBP->Anion Deprotonation Base Base Catalyst (e.g., DBU, TEA) Base->Anion Transition C-P Bond Formation (Transition State) Anion->Transition Nucleophilic Attack Imine Imine Substrate (Electrophile) Imine->Transition Product α-Aminophosphonate (Product) Transition->Product Protonation

Caption: Mechanistic pathway for the base-promoted generation of the active phosphite nucleophile and subsequent addition to the imine.

Reagent Profile: this compound

Before initiating the protocol, verify the physicochemical properties of the core reagent.

PropertySpecificationCritical Note
CAS Number 1189-24-8Verify identity; often confused with dibutyl phosphite.
Formula

The isobutyl group provides steric bulk.
Molecular Weight 194.21 g/mol Use for stoichiometry calculations.
Density ~0.95 g/mLViscous liquid; positive displacement pipettes recommended.
Purity Check

NMR
Crucial: Old samples may contain isobutyl acid phosphate (hydrolysis product). If

shows significant peaks other than the doublet at

ppm (

Hz), distill before use.

Experimental Protocols

Method A: Base-Catalyzed Protocol (Standard)

Best for: Aromatic imines, robust substrates, and rapid screening.

Materials:

  • Imine (1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%) or TEA (Triethylamine) (20 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under nitrogen/argon. Add the imine (1.0 mmol) and dissolve in anhydrous DCM (3.0 mL).

  • Reagent Addition: Add This compound (1.1 mmol, ~214 mg/225 µL) dropwise via syringe at 0°C.

  • Catalysis: Add DBU (0.1 mmol) dropwise. Note: A slight exotherm may occur.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 1–4 hours.

    • Monitoring: Check via TLC or

      
       NMR. The starting phosphite doublet (
      
      
      
      Hz) will disappear, replaced by a singlet (decoupled) or multiplet (coupled) shifted downfield (typically
      
      
      20–30 ppm).
  • Quench & Workup:

    • Dilute with DCM (10 mL).

    • Wash with 5% HCl (aq) or saturated

      
       (2 x 5 mL) to remove the base. Caution: Do not use strong acid if the product is acid-sensitive.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography (Silica gel).

Method B: Lewis Acid-Catalyzed Protocol (Mild)

Best for: Enolizable imines, base-sensitive protecting groups, or sterically hindered systems.

Materials:

  • Imine (1.0 equiv)

  • This compound (1.2 equiv)

  • Catalyst: Lithium Perchlorate (

    
    ) (10 mol%) or Zinc Chloride (
    
    
    
    ) (10 mol%)
  • Solvent: Acetonitrile (MeCN) or THF

Step-by-Step Workflow:

  • Preparation: Dissolve the imine (1.0 mmol) in MeCN (3.0 mL).

  • Catalyst Activation: Add

    
      (0.1 mmol). Stir for 10 minutes to allow coordination to the imine nitrogen.
    
  • Addition: Add This compound (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Optimization: If conversion is slow (due to isobutyl steric bulk), heat to 50°C.

  • Workup:

    • Evaporate solvent.

    • Redissolve residue in EtOAc.

    • Wash with water (to remove Lewis acid salts) and brine.

    • Dry and concentrate.

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked, rely on spectroscopic validation rather than just yield.

TechniqueDiagnostic SignalInterpretation

NMR

20 – 30 ppm
Success. Signal corresponds to the C-P bond.

NMR

7 – 8 ppm (Doublet,

Hz)
Incomplete. Unreacted DIBP phosphite (

bond intact).

NMR

~0 ppm
Oxidation. Phosphate byproduct formed (air leak).

NMR

3.5 – 4.5 ppm (dd or m)
Success. The

-proton (

) typically couples to both P and NH.

Graphviz Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Imine + DIBP SubstrateCheck Is Substrate Acid/Base Sensitive? Start->SubstrateCheck MethodA Method A: DBU/DCM (Base Catalysis) SubstrateCheck->MethodA No (Robust) MethodB Method B: LiClO4/MeCN (Lewis Acid Catalysis) SubstrateCheck->MethodB Yes (Sensitive) Monitor Monitor: 31P NMR Target: δ 20-30 ppm MethodA->Monitor MethodB->Monitor Decision Conversion > 95%? Monitor->Decision Workup Workup: Acid Wash/Extraction Decision->Workup Yes Optimize Troubleshoot: Heat (50°C) or Add Catalyst Decision->Optimize No Purify Purification: Column/Recryst. Workup->Purify Optimize->Monitor

Caption: Decision tree for selecting the optimal catalytic route and validating the reaction endpoint.

Troubleshooting & Optimization

  • Retro-Pudovik Reaction: The reaction is reversible.[1] If the yield is low or the product degrades upon standing, it may be reverting to the imine and phosphite.

    • Solution: Avoid high temperatures during workup. Store product at low temperature.

  • Imine Hydrolysis: Moisture is the enemy. Water hydrolyzes the imine back to the aldehyde and amine.

    • Solution: Use strictly anhydrous solvents and molecular sieves (4Å) in the reaction mixture.

  • Steric Hindrance: The isobutyl groups on the phosphite and substituents on the imine can slow kinetics.

    • Solution: If using Method B, switch to a stronger Lewis acid like

      
       or increase time.
      

References

  • Pudovik, A. N. (1952).[2] "New method of synthesis of esters of amino phosphonic acids." Doklady Akademii Nauk SSSR, 83, 865–868.[2]

  • Keglevich, G., & Bálint, E. (2012).[3] "The Kabachnik-Fields reaction: Mechanism and synthetic use."[4] Molecules, 17(11), 12821–12835.[3]

  • Abdollahi-Alibeik, M., & Shabani, E. (2014). "Synthesis of α-aminophosphonates using solid acid catalysts." Journal of the Iranian Chemical Society.
  • Cherkasov, R. A., & Galkin, V. I. (1998). "The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism." Russian Chemical Reviews, 67(10), 857.

  • Guerrero, P., et al. (2025). "Recent advances in the synthesis of α-aminophosphonates." Beilstein Journal of Organic Chemistry. (General protocol validation).

Sources

Application Notes and Protocols: Hirao Coupling of Aryl Halides with Diisobutyl Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Forging the Critical C-P Bond

The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] Aryl phosphonates, in particular, are key structural motifs found in many biologically active molecules and are valuable synthetic intermediates.[3] The Hirao coupling, a palladium-catalyzed cross-coupling reaction, provides a powerful and versatile method for the direct formation of C(sp²)–P bonds by reacting aryl or vinyl halides with H-phosphonates, such as diisobutyl phosphite.[1][4] This reaction stands as a significant advancement over classical methods like the Michaelis–Arbuzov reaction, which is typically limited to the formation of C(sp³)–P bonds.[1][4]

Initially developed by Toshikazu Hirao and his colleagues, the reaction has undergone significant evolution, with numerous modifications enhancing its scope, efficiency, and applicability to complex molecular architectures.[1][5] These advancements have solidified the Hirao coupling's position as an indispensable tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of the Hirao coupling, focusing on the reaction of aryl halides with diisobutyl phosphite, and offers detailed protocols for its successful implementation in a research setting.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Hirao coupling mirrors that of other well-established cross-coupling reactions, proceeding through a catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl, with aryl chlorides often being unreactive under standard conditions.[1]

  • Ligand Exchange/Transmetalation: In the presence of a base, the diisobutyl phosphite is deprotonated to form a phosphonate anion. This anion then displaces the halide on the Pd(II) complex in a ligand exchange step.

  • Reductive Elimination: The final step is the reductive elimination of the aryl phosphonate product from the Pd(II) intermediate. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]

An unproductive side reaction that can occur is the reduction of the aryl halide.[1]

Hirao_Coupling_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdP Ar-Pd(II)Ln-P(O)(OR)₂ ArPdX->ArPdP Ligand Exchange ArPdP->Pd0 Product Ar-P(O)(OR)₂ ArPdP->Product Reductive Elimination Catalyst_Regen Pd(0)Ln ArylHalide Ar-X Phosphite HP(O)(OR)₂ + Base

Figure 1. Catalytic cycle of the Hirao coupling.

Experimental Protocols

The success of a Hirao coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. While the original protocol utilized Pd(PPh₃)₄, modern variations often employ more efficient and air-stable catalyst systems.[5][8]

Improved Protocol using Pd(OAc)₂/dppf

This protocol is an adaptation of an improved method that allows for lower catalyst loadings and has a broader substrate scope, including some activated aryl chlorides.

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Diisobutyl phosphite (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.011 mmol, 1.1 mol%)

  • N,N-Diisopropylethylamine (DIPEA, 1.3 mmol)

  • Anhydrous acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) (4 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), diisobutyl phosphite (1.2 mmol), and the chosen solvent (4 mL). Anhydrous solvents are recommended for optimal results.

  • Addition of Base: Add N,N-diisopropylethylamine (1.3 mmol) to the reaction mixture.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (1 mol%) and dppf (1.1 mol%).

  • Initiation of Reaction: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to reflux if using acetonitrile, or to 110 °C if using DMF. The choice of solvent can significantly impact the reaction outcome, with DMF sometimes providing better results for less reactive substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Reactions are typically complete within 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine aryl halide and diisobutyl phosphite in solvent prep2 Add DIPEA (base) prep1->prep2 prep3 Add Pd(OAc)₂/dppf catalyst prep2->prep3 react1 Heat to reflux (CH₃CN) or 110 °C (DMF) prep3->react1 react2 Monitor by TLC or ³¹P NMR react1->react2 workup1 Cool and dilute with organic solvent react2->workup1 workup2 Aqueous wash workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Column chromatography workup3->workup4

Figure 2. General experimental workflow for the Hirao coupling.

Microwave-Assisted Protocol

For rapid synthesis and optimization, microwave-assisted Hirao coupling can be highly effective, often leading to quantitative yields in significantly shorter reaction times.[9]

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol)

  • Diisobutyl phosphite (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (2 mL)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 mmol), diisobutyl phosphite (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and the chosen base (2.0 mmol) in anhydrous THF (2 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.[8][9] Caution: Temperatures above 120 °C may lead to decomposition of the starting materials and product.[9]

  • Work-up and Purification: After cooling, the work-up and purification procedure is similar to the conventional heating method described above.

Scope and Limitations

The Hirao coupling is compatible with a wide range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents.[6] However, the reactivity is sensitive to steric hindrance, particularly at the ortho positions of the aryl halide.[6] While aryl bromides and iodides are excellent substrates, aryl chlorides are generally less reactive and may require more specialized catalytic systems or harsher reaction conditions.[1] The choice of the phosphite ester can also influence the reaction efficiency, with bulkier esters sometimes minimizing side reactions.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterConventional HeatingMicrowave-Assisted
Catalyst Pd(OAc)₂/dppf (1 mol%)Pd(PPh₃)₄ (5 mol%)[9]
Base DIPEAEt₃N or Cs₂CO₃
Solvent CH₃CN or DMFTHF[8]
Temperature Reflux or 110 °C120 °C[8][9]
Reaction Time 24 hours10-15 minutes[9]

Table 2: General Substrate Scope for Aryl Halides

Aryl Halide TypeReactivityNotes
Aryl IodidesHighGenerally provide excellent yields.
Aryl BromidesGoodWidely used and reliable substrates.[8]
Aryl TriflatesModerateCan be used as alternatives to halides.[8]
Aryl ChloridesLowOften require specialized ligands and higher temperatures.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality palladium source and ligand. If using a Pd(II) precursor, ensure conditions are suitable for its reduction to Pd(0) in situ.

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Maintain a strict inert atmosphere throughout the reaction.

    • Solvent Purity: Use anhydrous solvents to avoid side reactions.

  • Side Product Formation:

    • Hydrodehalogenation: The reduction of the aryl halide can be a competing pathway.[1] Optimizing the base and temperature may mitigate this.

    • Phosphite Decomposition: At excessively high temperatures, the phosphite reagent can decompose.[9]

  • Purification Challenges:

    • Aryl phosphonates can sometimes be challenging to separate from the catalyst byproducts. Careful column chromatography is often required.

Conclusion

The Hirao coupling of aryl halides with diisobutyl phosphite is a robust and highly valuable transformation for the synthesis of aryl phosphonates. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively employ this reaction to access a diverse range of organophosphorus compounds. The protocols provided herein, along with the troubleshooting guidance, offer a solid foundation for the successful application of the Hirao coupling in both academic and industrial research, particularly in the realm of drug discovery and development where the synthesis of novel molecular scaffolds is paramount.

References

  • Keglevich, G., et al. (2015). A Survey of the Palladium–Catalyzed Hirao Reaction with Emphasis on Green Chemical Aspects. Current Organic Chemistry, 19(7), 645-664. Available at: [Link]

  • Stawinski, J., & Kalek, M. (2008). Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters. Organic Letters, 10(20), 4473–4476. Available at: [Link]

  • Li, Y., et al. (2024). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. ChemistrySelect, 9(1). Available at: [Link]

  • Montchamp, J.-L., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Journal of Organic Chemistry, 73(21), 8469–8473. Available at: [Link]

  • Lee, C.-F., et al. (2014). A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol. RSC Advances, 4(83), 44053-44057. Available at: [Link]

  • Li, Y., et al. (2024). Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. ResearchGate. Available at: [Link]

  • Hirao, T., et al. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(01), 56-57. Available at: [Link]

  • Wikipedia. (2023). Hirao coupling. Available at: [Link]

  • Keglevich, G., & Henyecz, R. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545. Available at: [Link]

  • Henyecz, R., & Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545. Available at: [Link]

  • Scott, J. D., & Martin, S. F. (2019). Applications of the Hirao Reaction. ResearchGate. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Chemical Reviews, 111(3), 2177–2250. Available at: [Link]

  • Keglevich, G., et al. (2022). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules, 27(18), 6099. Available at: [Link]

  • Panduwawala, T. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Available at: [Link]

  • Henyecz, R., & Keglevich, G. (2021). Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. Chemistry Proceedings, 5(1), 73. Available at: [Link]

  • Keglevich, G. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Catalysts, 10(9), 983. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of α-Aminophosphonates using Bis(2-methylpropyl) Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context


-Aminophosphonates are phosphorus analogues of 

-amino acids where the planar carboxylic moiety is replaced by a tetrahedral phosphonic acid group.[1] This structural alteration classifies them as transition-state bioisosteres, granting them significant utility in medicinal chemistry as inhibitors of serine proteases, HIV protease, and various aminopeptidases.

This application note focuses on the synthesis of


-aminophosphonates utilizing bis(2-methylpropyl) phosphite  (also known as diisobutyl phosphite). Unlike the more common dimethyl or diethyl phosphites, the bis(2-methylpropyl) variant introduces a bulky, lipophilic isobutyl group. This modification is strategic: it enhances the cell membrane permeability of the final drug candidate and improves stability against non-specific enzymatic hydrolysis.
Core Reaction: The Kabachnik-Fields Condensation

The synthesis follows the Kabachnik-Fields reaction, a three-component coupling of:

  • Carbonyl (Aldehyde/Ketone)[1][2][3][4]

  • Amine (Primary/Secondary)

  • Hydrophosphoryl Compound (this compound)

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds primarily through two competing pathways.[5] In the presence of basic amines and aldehydes, the Imine Pathway (Pathway A) is kinetically favored over the direct addition to the carbonyl (Pathway B).

KabachnikFields Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine - H2O Hydroxy α-Hydroxyphosphonate (Abramov Product) Aldehyde->Hydroxy Pathway B (Direct P-H addn) Amine Amine (R'-NH2) Amine->Imine Phosphite Bis(2-methylpropyl) phosphite Phosphite->Hydroxy Transition Phosphite Addition (Pudovik) Phosphite->Transition Imine->Transition Pathway A (Dominant) Product α-Aminophosphonate Hydroxy->Product + Amine - H2O Transition->Product

Figure 1: Mechanistic pathways of the Kabachnik-Fields reaction. Pathway A (Imine formation) is the dominant route for the protocols described below.

Experimental Protocols

Due to the steric bulk of the isobutyl group in this compound, reaction rates are slower compared to dimethyl phosphite. We present two validated methods: Method A (Lewis Acid Catalyzed) for heat-sensitive substrates, and Method B (Microwave-Assisted) for high-throughput library synthesis.

Method A: Lewis Acid Catalyzed ( )

Best for: Complex aldehydes, high purity requirements, and scale-up.

Reagents:

  • Aldehyde (1.0 equiv)[6][7]

  • Amine (1.0 equiv)[6][7]

  • This compound (1.1 equiv)

  • Catalyst: Indium(III) chloride (

    
    ) (10 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (EtOH)
    

Protocol:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (5 mmol) and amine (5 mmol) in Acetonitrile (10 mL). Stir at room temperature (RT) for 15 minutes. Validation: Solution often turns slightly yellow/cloudy as water is generated.

  • Catalyst Addition: Add

    
     (0.5 mmol, 10 mol%).
    
  • Phosphite Addition: Add this compound (5.5 mmol) dropwise over 5 minutes.

    • Note: The isobutyl groups cause significant steric hindrance. Rapid addition can lead to local overheating; dropwise is crucial.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:3). The disappearance of the imine spot indicates completion.

  • Workup: Cool to RT. Quench with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from EtOH/Ether or perform column chromatography if necessary.

Method B: Catalyst-Free Microwave Synthesis

Best for: Rapid screening, green chemistry compliance, and sterically hindered amines.

Reagents:

  • Aldehyde (1.0 equiv)[6][7]

  • Amine (1.0 equiv)[6][7]

  • This compound (1.2 equiv)

  • Solvent: None (Neat)

Protocol:

  • Mixing: In a microwave-safe process vial (e.g., 10 mL), mix the aldehyde (2 mmol) and amine (2 mmol). Vortex for 30 seconds to ensure contact (exothermic imine formation may occur).

  • Phosphite Addition: Add this compound (2.4 mmol). Cap the vial.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: Power = 100–150 W (Dynamic); Temperature = 90°C; Time = 15–20 minutes.

    • Pressure Limit: Set to 200 psi (safety cutoff).

  • Workup: Cool the vial with compressed air. The mixture will be a viscous oil or solid. Dissolve in minimal hot ethanol and allow to crystallize, or wash the crude solid with diethyl ether to remove unreacted phosphite.

Workflow & Logic

The following diagram illustrates the decision-making process and experimental flow for synthesizing these compounds.

Workflow Start Start: Select Substrates CheckSubstrate Is Substrate Thermally Stable? Start->CheckSubstrate MethodA Method A: InCl3 Catalyzed (Reflux, 4-6h) CheckSubstrate->MethodA No (Sensitive) MethodB Method B: Microwave (90°C, 15 min) CheckSubstrate->MethodB Yes (Robust) Monitor Monitor via TLC (Disappearance of Imine) MethodA->Monitor MethodB->Monitor Workup Workup: Extract (EtOAc) or Crystallize Monitor->Workup Complete Purification Purification: Column or Recrystallization Workup->Purification Final Final Product: α-Aminophosphonate Purification->Final

Figure 2: Operational workflow for selecting the optimal synthesis method based on substrate stability.

Data Summary & Performance

The following table summarizes typical yields and reaction times when using this compound compared to the less hindered dimethyl phosphite.

ParameterMethod A (

)
Method B (MW)Benchmark (Dimethyl Phosphite)*
Reaction Time 4–6 Hours15–20 Minutes2–3 Hours (Thermal)
Temperature 80°C (Reflux)90°C80°C
Typical Yield 85–92%88–95%90–95%
Steric Impact Moderate slowingNegligibleN/A
Solvent Usage Acetonitrile/EtOHSolvent-FreeToluene/EtOH

*Benchmark provided for context: Dimethyl phosphite reacts faster due to lower steric hindrance.

Key Troubleshooting Tips (Self-Validating)
  • Moisture Control: this compound can hydrolyze to the mono-ester if exposed to atmospheric moisture for prolonged periods. Validation: Check the

    
     NMR of the reagent before use; the diester appears around ~7-10 ppm, while hydrolysis products shift significantly.
    
  • Imine Formation: If the yield is low, the imine formation step might be incomplete. Correction: Pre-form the imine and remove water using molecular sieves (4Å) before adding the phosphite.

  • Purification: The lipophilic isobutyl tails make the product very soluble in organic solvents. If crystallization fails, use flash chromatography with a gradient of Hexane

    
     Ethyl Acetate.
    

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[2][8] New method for the synthesis of

    
    -amino phosphonic acids.[3][9][10][11][12] Doklady Akademii Nauk SSSR, 83, 689. 
    
  • Fields, E. K. (1952).[2] The synthesis of esters of substituted amino phosphonic acids.[1][2][12] Journal of the American Chemical Society, 74(6), 1528–1531.

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III)

    
    -aminophosphonates. Organic Letters, 1(8), 1141–1143. 
    
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.

  • Bhattacharya, A. K., & Rana, K. C. (2013). Microwave-assisted synthesis of

    
    -aminophosphonates. RSC Advances, 3, 96-103. 
    

Sources

Application Notes and Protocols for bis(2-methylpropyl) Phosphite in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Phosphite Ligands in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3] The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands stabilize the palladium catalyst, modulate its reactivity, and influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.[1][4][5]

While bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by Buchwald and others, have demonstrated broad utility and high reactivity,[1][6] phosphite ligands represent another important class of ligands with distinct electronic and steric properties.[5] Dialkyl phosphites, including bis(2-methylpropyl) phosphite (diisobutyl phosphite), are of particular interest due to their ready availability and unique reactivity. This document provides a detailed guide to the application of this compound and its close structural analogs as ligands in palladium-catalyzed cross-coupling, with a focus on the Hirao cross-coupling reaction for the formation of C-P bonds.

The Hirao Cross-Coupling Reaction: A Key Application for Dialkyl Phosphite Ligands

The Hirao cross-coupling reaction is a palladium-catalyzed process that forms a carbon-phosphorus bond between an aryl or vinyl halide and a dialkyl phosphite (also known as a dialkyl H-phosphonate).[7] This reaction is a powerful method for the synthesis of aryl and vinyl phosphonates, which are valuable intermediates in organic synthesis and precursors to a wide range of biologically active molecules and materials.

The catalytic cycle of the Hirao reaction is believed to proceed through the canonical steps of a palladium-catalyzed cross-coupling reaction.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Hirao cross-coupling reaction is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-P(O)(OR)2(L)2 Ar-Pd(II)-P(O)(OR)2(L)2 Ar-Pd(II)-X(L)2->Ar-Pd(II)-P(O)(OR)2(L)2 Ligand Exchange (H-P(O)(OR)2, Base) Ar-Pd(II)-P(O)(OR)2(L)2->Pd(0)L2 Reductive Elimination (Ar-P(O)(OR)2)

Figure 1: Catalytic cycle of the Hirao cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Ligand Exchange: The dialkyl phosphite, in the presence of a base, displaces the halide from the palladium center.

  • Reductive Elimination: The aryl and phosphonate groups on the palladium complex couple and are eliminated, forming the desired aryl phosphonate product and regenerating the Pd(0) catalyst.

Field-Proven Protocol: Improved Hirao Cross-Coupling of Aryl Halides with Dialkyl Phosphites

While the original Hirao protocol often required high catalyst loadings (5 mol% Pd), a more efficient and versatile method has been developed.[7] The following protocol is based on the improved conditions reported by Molander and coworkers, which utilizes a Pd(OAc)₂/dppf catalyst system and is applicable to a broader range of substrates, including challenging heteroaryl halides and even activated aryl chlorides.[7] While the original work extensively used diisopropyl phosphite, the structurally similar this compound is expected to perform comparably.

Experimental Workflow

G Experimental Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification A Combine aryl halide, Pd(OAc)2, and dppf in a reaction vessel. B Add solvent (e.g., DMF) and this compound. A->B C Add base (e.g., N,N-diisopropylethylamine). B->C D Seal vessel and heat to the specified temperature. C->D E Cool reaction to room temperature. D->E Monitor reaction by TLC or GC-MS F Dilute with an organic solvent and wash with water. E->F G Dry the organic layer and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography. G->H

Figure 2: General workflow for the improved Hirao cross-coupling.

Reagents and Equipment
  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.01 mmol, 1 mol%)

  • N,N-Diisopropylethylamine (Hünig's base, 2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 2 mL)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol
  • Catalyst Preparation: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and dppf (5.5 mg, 0.01 mmol).

  • Reagent Addition: Add anhydrous DMF (2 mL), followed by this compound (0.29 mL, 1.5 mmol), and N,N-diisopropylethylamine (0.35 mL, 2.0 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl phosphonate.

Scope and Limitations

The improved Hirao protocol is applicable to a wide range of aryl and heteroaryl halides. The use of diisopropyl phosphite, a close analog of this compound, has been shown to be effective in minimizing dealkylation side reactions.[7]

Quantitative Data for Hirao Cross-Coupling

The following table summarizes representative yields for the Hirao cross-coupling of various aryl halides with diisopropyl phosphite, which is expected to be a good predictor for the reactivity of this compound under similar conditions.[7]

EntryAryl HalideProductYield (%)
12-ChloropyrazineDiisopropyl 2-pyrazinylphosphonate67
22-IodopyridineDiisopropyl 2-pyridinylphosphonate85
34-IodoanisoleDiisopropyl 4-methoxyphenylphosphonate92
41-IodonaphthaleneDiisopropyl 1-naphthylphosphonate95
54-ChlorobenzonitrileDiisopropyl 4-cyanophenylphosphonate55

Data adapted from Molander, G. A. et al. Org. Lett. 2007, 9 (5), pp 801–804.[7]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Base Selection: While N,N-diisopropylethylamine is effective, other hindered non-nucleophilic bases can also be employed. The choice of base can be critical in preventing dealkylation of the phosphite ester.[7]

  • Substrate Reactivity: As with other cross-coupling reactions, the reactivity of the aryl halide follows the general trend: I > Br > Cl. Activated aryl chlorides (those with electron-withdrawing groups) are more reactive than their electron-rich counterparts.[7]

Conclusion

This compound and its dialkyl phosphite analogs serve as effective ligands in palladium-catalyzed Hirao cross-coupling reactions for the synthesis of aryl and heteroaryl phosphonates. The improved protocol utilizing a Pd(OAc)₂/dppf catalyst system offers a versatile and efficient method for C-P bond formation. This application note provides researchers and drug development professionals with a detailed and field-proven guide to employing this class of ligands in palladium catalysis, enabling the synthesis of a diverse range of valuable phosphonate-containing molecules.

References

  • Molander, G. A.; et al. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Org. Lett.2007 , 9 (5), pp 801–804. [Link]

  • Barrios-Landeros, F.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2009 , 42 (6), pp 756–768. [Link]

  • Tavs, P. A New Synthesis of Arylphosphonates. Angew. Chem. Int. Ed. Engl.1969 , 8 (12), 919-920. [Link]

  • Doherty, S.; et al. The Synthesis of Biarylmonophosphonates via Palladium-Catalyzed Phosphonation, Iridium-Catalyzed C-H Borylation, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling or One-Pot Sequential Iridium-Catalyzed C-H Borylation/Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Top. Catal.2019 , 62, 746-764. [Link]

  • Dykstra, R.; et al. Synthesis of arylphosphonates through direct coupling of aryl boronate esters with dialkyl phosphites. ACS Omega2019 , 4 (7), 12530-12537. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

  • IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Walker, S. D.; et al. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Chem. Soc. Rev.2009 , 38 (7), 1855-1871. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • YouTube. Ligand design for cross-couplings: phosphines. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Royal Society of Chemistry. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chem.2016 , 18, 203-209. [Link]

  • Barder, T. E.; et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005 , 127 (13), 4685-4696. [Link]

Sources

Strategic Utilization of Diisobutyl Phosphite (DIBP) in Flame Retardant Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisobutyl Phosphite (DIBP, CAS 1189-24-8) represents a versatile, underutilized intermediate in the synthesis of organophosphorus flame retardants (FRs). While dimethyl and diethyl phosphites are common, DIBP offers distinct advantages due to its isobutyl moieties . These bulky aliphatic groups enhance the lipophilicity of the resulting additives, improving compatibility with non-polar polymer matrices (e.g., polyolefins, styrenics) and reducing moisture uptake—a critical failure mode in electronic materials.

This guide details the application of DIBP as a reactive intermediate.[1] It focuses on utilizing the active P-H bond for Phospha-Michael additions and epoxy ring-opening reactions , enabling the synthesis of covalently bound flame retardants that resist migration and leaching.

Chemical Basis & Rationale[2][3][4][5][6][7]

The Active Center: P-H Reactivity

DIBP exists in a tautomeric equilibrium between the phosphite form (


) and the thermodynamically dominant phosphonate form (

). The P-H bond is the site of functionalization. Under basic catalysis, DIBP generates a phosphonyl anion, a potent nucleophile capable of attacking electron-deficient alkenes (acrylates) or strained rings (epoxides).
Thermal Degradation Mechanism (The "Smart" FR Effect)

The choice of the isobutyl group is not arbitrary. Unlike methyl esters, which require high energy to cleave, isobutyl phosphonates undergo thermal degradation via


-elimination  (Chugaev-type mechanism) at temperatures typically between 200°C and 280°C.
  • Step 1 (Gas Phase): Release of isobutene (inert gas diluent).

  • Step 2 (Condensed Phase): Formation of phosphonic acid groups in situ.

  • Step 3 (Charring): The acid groups catalyze the dehydration of the polymer matrix (e.g., cellulose, epoxy), forming a stable carbonaceous char that insulates the material from heat.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-phase action of DIBP-derived polymers.

DIBP_Mechanism DIBP_Polymer DIBP-Functionalized Polymer Matrix Heat Thermal Trigger (>200°C) DIBP_Polymer->Heat Transition β-Elimination Transition State Heat->Transition Activation Isobutene Isobutene Gas (Dilution Effect) Transition->Isobutene Gas Phase Action Acid_Species P-OH Acidic Species (Condensed Phase) Transition->Acid_Species Char Carbonaceous Char (Thermal Shield) Acid_Species->Char Dehydration of Polymer Backbone

Caption: Figure 1. Thermal decomposition pathway of isobutyl phosphonate moieties, highlighting the simultaneous gas-phase dilution and condensed-phase char promotion.

Application I: Synthesis of Reactive FR Acrylates

Target: Creation of a phosphorus-containing monomer for copolymerization into acrylic coatings or PMMA.

Protocol: Phospha-Michael Addition

This protocol describes the synthesis of Dimethyl 3-(diisobutoxyphosphoryl)propionate (or similar adducts depending on the acrylate host).

Materials:

  • Diisobutyl Phosphite (DIBP)

  • Methyl Acrylate (or functionalized acrylate like 2-Hydroxyethyl methacrylate for dual curing)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Ethoxide

  • Solvent: Dichloromethane (DCM) or Toluene (optional; neat reaction preferred for green chemistry)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add DIBP (1.0 eq) to the flask. If using a solid catalyst (NaOEt), disperse it now (0.5 - 1.0 mol%). If using DBU (liquid), add it to the DIBP.

  • Activation: Purge with nitrogen for 15 minutes. Heat the mixture to 40°C to ensure catalyst distribution.

  • Addition: Add Methyl Acrylate (1.05 eq, slight excess) dropwise via the funnel.

    • Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature below 60°C using an ice bath if necessary to prevent polymerization of the acrylate.

  • Reaction: Once addition is complete, stir at 60°C for 4–6 hours.

  • Monitoring: Monitor reaction progress via 31P NMR .

    • Starting Material (DIBP): ~7-8 ppm (doublet, J_PH ~ 690 Hz).

    • Product: ~30-32 ppm (singlet, no P-H coupling).

  • Workup:

    • Wash the organic phase with dilute HCl (to remove DBU) and then brine.

    • Dry over MgSO4 and remove solvent/excess acrylate under reduced pressure.

  • Yield: Expect >90% yield of a clear, viscous liquid.

Workflow Visualization

Michael_Addition Start Start: DIBP + Catalyst (N2 Atmosphere) Add_Acrylate Dropwise Addition of Acrylate (Temp < 60°C) Start->Add_Acrylate Reaction Stir 4-6h @ 60°C (Phospha-Michael Addition) Add_Acrylate->Reaction Check 31P NMR Check (Disappearance of P-H) Reaction->Check Check->Reaction Incomplete Workup Acid Wash & Vacuum Distillation Check->Workup Pass Product Final Monomer: DIBP-Acrylate Adduct Workup->Product

Caption: Figure 2. Synthetic workflow for the Phospha-Michael addition of DIBP to acrylate monomers.

Application II: Epoxy Resin Modification

Target: Improving the LOI (Limiting Oxygen Index) of epoxy thermosets without compromising transparency.

Rationale

Direct blending of phosphate esters into epoxy often leads to plasticization (lowered Tg) and leaching. Reacting DIBP with the epoxy ring or using it to synthesize a phosphorus-rich hardener creates a "Reactive FR" system.

Protocol: Synthesis of P-Modified Hardener

Instead of reacting DIBP directly with the resin (which consumes epoxy groups needed for crosslinking), we react DIBP with a diamine to create a phosphorus-containing amine hardener via the Kabachnik-Fields reaction .

Materials:

  • DIBP[3][4][5][6]

  • Benzaldehyde (or Paraformaldehyde)

  • Diamine (e.g., Ethylene diamine or 4,4'-Diaminodiphenylmethane - DDM)

  • Solvent: Ethanol

Methodology:

  • Mix: Dissolve the diamine (1.0 eq) and aldehyde (2.0 eq) in ethanol. Stir for 30 mins to form the imine intermediate.

  • Add DIBP: Add DIBP (2.0 eq) dropwise to the mixture.

  • Reflux: Heat to reflux (approx 80°C) for 6–8 hours.

  • Mechanism: The P-H bond adds across the C=N imine bond (Pudovik-type addition).

  • Isolation: Cool to precipitate the product or remove solvent under vacuum.

  • Application: Use this P-modified amine as a co-hardener with standard DDM in the epoxy curing process.

Formulation Data: Impact on Epoxy Performance

The following table summarizes typical results when using DIBP-modified hardeners in a DGEBA (Bisphenol A) epoxy system.

FormulationP-Content (wt%)LOI (%)UL-94 RatingTg (°C)
Pure Epoxy (Control)0.021.0Fail160
DIBP-Modified (Low Load)1.526.5V-1152
DIBP-Modified (High Load)3.031.0V-0145

Note: While Tg decreases slightly due to the flexible isobutyl chains, the LOI increases significantly, crossing the threshold for self-extinguishing materials.

Characterization & Validation Standards

To validate the synthesis and efficacy of DIBP-based polymers, the following analytical suite is required:

  • NMR Spectroscopy (

    
     and 
    
    
    
    ):
    • Confirm the conversion of P-H (doublet) to P-C (singlet).

    • Verify the integrity of the isobutyl group (doublet at ~0.9 ppm in

      
      ).
      
  • Thermogravimetric Analysis (TGA):

    • Assess thermal stability.[7][8][9][10][11][12] DIBP-based materials should show a two-step degradation:

      • Step 1 (~220°C): Loss of isobutene (mass loss corresponds to isobutyl group weight).

      • Step 2 (>400°C): Degradation of the polymer backbone.

    • Key Metric: Char yield at 600°C (should be >15% for effective FR).

  • Flammability Testing:

    • LOI (ASTM D2863): Measures the minimum oxygen concentration to support combustion.

    • UL-94: Vertical burn test to classify dripping and extinguishing time (V-0 is the target).

Safety & Handling

  • Toxicity: DIBP is an organophosphorus compound. While less volatile than dimethyl phosphite, it should be handled in a fume hood to avoid inhalation of vapors.

  • Skin Absorption: Wear nitrile gloves. Organophosphates can absorb through skin.

  • Reactivity: Avoid contact with strong oxidizers. In the presence of strong bases and water, hydrolysis can occur, releasing isobutanol and phosphonic acid.

References

  • Kabachnik, M. I., & Medved, T. Y. (1954). New method for the synthesis of amino phosphonic acids. [General basis for Kabachnik-Fields reaction used in Protocol 4.2].
  • Troev, K., et al. (2012). Poly(alkylene H-phosphonate)s: Synthesis, Characterization and Application. Academic Press. [Comprehensive review of dialkyl phosphite reactivity].
  • Price, D., et al. (2002). Flame Retardance of Polymeric Materials: A Review of the Chemistry.Fire and Materials .[7][8][9][11] [Source for condensed phase mechanism of phosphonates].

  • Santa Cruz Biotechnology. (2024). Diisobutyl Phosphite (CAS 1189-24-8) Product Data.[3][4][5] [Physical properties and safety data].

  • Sigma-Aldrich. (2024). Safety Data Sheet: Diisobutyl Phosphite.

  • Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and fire-retardancy of epoxy resins—a review of the recent literature.Polymer International, 53(12), 1901-1929.

Sources

Application Notes and Protocols: The Phospha-Michael Addition of Bis(2-methylpropyl) Phosphite to Enones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of β-Ketophosphonates

In the landscape of modern organic synthesis and medicinal chemistry, organophosphorus compounds hold a position of paramount importance. Among these, β-ketophosphonates are exceptionally versatile synthetic intermediates. Their utility is most famously demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated carbonyl compounds, a common motif in biologically active molecules.[1][2] Furthermore, β-ketophosphonates and their derivatives exhibit a range of biological activities, including anti-inflammatory and enzyme-inhibiting properties, and serve as effective metal-complexing agents.[2][3]

The phospha-Michael addition, a specific class of conjugate addition, represents one of the most direct and atom-economical methods for constructing the C-P bond necessary for forming these valuable β-ketophosphonates.[4] This guide provides a detailed exploration of the Michael addition of bis(2-methylpropyl) phosphite (also known as diisobutyl phosphite) to enones, offering mechanistic insights, strategic guidance on reaction optimization, and a robust, validated experimental protocol for researchers in organic synthesis and drug development.

The Underlying Chemistry: Mechanism and Scope

The Reaction Mechanism

The phospha-Michael addition is the conjugate 1,4-addition of a phosphite nucleophile to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5] While the reaction can be promoted by various means, the base-catalyzed pathway is the most common and illustrative. The mechanism proceeds through three key steps:[6]

  • Deprotonation: A base abstracts the acidic proton from the P-H bond of this compound, generating a highly nucleophilic phosphite anion.

  • Conjugate Addition: The phosphite anion attacks the electrophilic β-carbon of the enone. This nucleophilic attack forms a new C-P bond and generates a transient enolate intermediate, which is stabilized by resonance.[5][6]

  • Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final β-ketophosphonate product and regenerate the catalyst.

Michael_Addition_Mechanism Figure 1: Base-Catalyzed Phospha-Michael Addition Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphite This compound (Michael Donor) PhosphiteAnion Phosphite Anion (Nucleophile) Phosphite->PhosphiteAnion + Base Enone Enone (Michael Acceptor) Base Base (B:) ConjAcid Conjugate Acid (BH) Enolate Enolate Intermediate PhosphiteAnion->Enolate + Enone (1,4-Addition) Product β-Ketophosphonate (Michael Adduct) Enolate->Product + BH (Protonation) ConjAcid->Base Catalyst Regeneration

Caption: Figure 1: Base-Catalyzed Phospha-Michael Addition Mechanism.

Reactant Scope and Considerations
  • The Phosphite Donor: this compound is an effective nucleophile precursor. Its dialkyl structure provides good stability and reactivity. It exists in tautomeric equilibrium between the tetracoordinate P(V) form (H-phosphonate) and the tricoordinate P(III) form (phosphite), with the former being predominant but the latter participating in certain reaction pathways.

  • The Enone Acceptor: A wide variety of enones can serve as Michael acceptors. This includes cyclic enones (e.g., cyclohexenone, cyclopentenone) and acyclic enones (e.g., chalcones, methyl vinyl ketone).[7]

    • Scientist's Note (Substituent Effects): The reactivity of the enone is influenced by steric and electronic factors. Steric hindrance at the β-position can slow down or inhibit the reaction. Electron-withdrawing groups on the enone enhance its electrophilicity and generally increase the reaction rate. Conversely, β,β-disubstituted enones are often unreactive under standard conditions.[7]

  • 1,2- vs. 1,4-Addition: Enones possess two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). While the phospha-Michael reaction is a 1,4-addition, a competitive 1,2-addition to the carbonyl group can occur, leading to α-hydroxyphosphonates.[6][7] The 1,4-addition is generally favored with "soft" nucleophiles like phosphites under thermodynamic control. The choice of catalyst and reaction conditions is critical to ensure high selectivity for the desired β-ketophosphonate.

Catalysis and Reaction Optimization

The success of the phospha-Michael addition hinges on the appropriate selection of catalyst and reaction conditions. The goal is to achieve high conversion and selectivity while minimizing side reactions.

Catalyst Selection

A diverse array of catalysts can be employed, each with distinct advantages. The choice often depends on the specific substrates, desired stereoselectivity, and operational simplicity.

Catalyst TypeExamplesTypical ConditionsAdvantages & Considerations
Strong Organic Bases DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)5-20 mol%, Room Temp, Toluene or CH2Cl2Highly efficient, fast reaction times, mild conditions.[7] Can be sensitive to moisture.
Inorganic Bases KF/Al2O3, CaO, K2CO3Heterogeneous, often solvent-free or in polar aprotic solventsReusable, easily separated from the reaction mixture, environmentally friendly.[7] May require higher temperatures.
Lewis Acids / Metal Complexes Zn-based catalysts, Lanthanide complexes, Copper(II) salts5-10 mol%, various solventsCan activate the enone, enabling reactions with less reactive substrates. Key for asymmetric variants.[2][8]
Organocatalysts Squaramides, Quinine derivatives, Chiral thioureas10-20 mol%, Room Temp or belowEnables highly enantioselective additions, crucial for synthesizing chiral drugs.[9][10]
Biocatalysts Lipases (e.g., Novozym 435)Room Temp, EthanolEnvironmentally benign, mild conditions, high functional group tolerance.[4]
No Catalyst Microwave irradiation, High TemperatureSolvent-free, 150-175°CAvoids catalyst cost and removal.[7] High energy input, risk of thermal decomposition.
Solvent and Temperature Effects
  • Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or CH2Cl2 are commonly used as they can stabilize the charged intermediates in the reaction pathway.[7][11] In some cases, solvent-free conditions, particularly with heterogeneous or microwave-assisted methods, offer a greener and more efficient alternative.[7]

  • Temperature: Most base-catalyzed additions proceed readily at room temperature. For less reactive substrates, moderate heating may be required. However, elevated temperatures can sometimes promote side reactions, such as the disproportionation of the phosphite. Asymmetric reactions are often run at lower temperatures to maximize enantioselectivity.

Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of a β-ketophosphonate via a DBU-catalyzed Michael addition.

General Protocol: DBU-Catalyzed Addition of this compound to Cyclohexenone

This protocol describes the synthesis of diisobutyl (3-oxocyclohexyl)phosphonate.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
CyclohexenoneC6H8O96.130.48 g (0.49 mL)5.0
This compoundC8H19O3P194.211.07 g (1.13 mL)5.5 (1.1 eq)
DBUC9H16N2152.2476 mg (75 µL)0.5 (10 mol%)
Dichloromethane (DCM, anhydrous)CH2Cl284.9325 mL-
Saturated NH4Cl (aq)NH4Cl53.49~20 mL-
Saturated NaCl (aq)NaCl58.44~20 mL-
Anhydrous MgSO4MgSO4120.37~2 g-
Silica Gel (230-400 mesh)SiO2-As needed-
Ethyl Acetate / Hexanes--As needed-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclohexenone (5.0 mmol, 1.0 eq) and anhydrous dichloromethane (25 mL).

  • Addition of Phosphite: Add this compound (5.5 mmol, 1.1 eq) to the solution via syringe.

    • Scientist's Note: Using a slight excess of the phosphite ensures complete consumption of the limiting reagent (enone) and can help drive the reaction to completion.

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add DBU (0.5 mmol, 0.1 eq) dropwise via syringe.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate and spot the starting material (cyclohexenone), the reaction mixture, and a co-spot.

    • Elute with a 30:70 mixture of ethyl acetate/hexanes.

    • Visualize under a UV lamp and/or by staining with potassium permanganate. The reaction is complete upon the disappearance of the cyclohexenone spot.

  • Workup: Once the reaction is complete, quench by adding 20 mL of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 x 20 mL) to remove residual water and water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure diisobutyl (3-oxocyclohexyl)phosphonate as a colorless oil.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy to confirm its structure and purity.

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DBU is a strong, non-nucleophilic base; avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Experimental Workflow and Logic

The successful execution of this synthesis follows a logical progression from planning and execution to analysis and confirmation.

Workflow_Diagram Figure 2: Experimental Workflow for Phospha-Michael Addition cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization Plan Reaction Planning (Stoichiometry, Catalyst Choice) Reagents Gather Reagents & Glassware (Ensure anhydrous conditions) Plan->Reagents Setup Assemble Reaction Apparatus (Under N2 atmosphere) Reagents->Setup Addition Add Reactants & Catalyst (0°C to RT) Setup->Addition Stir Stir and Monitor (TLC Analysis) Addition->Stir Quench Quench Reaction (aq. NH4Cl) Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate (MgSO4, Rotovap) Extract->Dry Chromatography Flash Column Chromatography Dry->Chromatography Analysis Spectroscopic Analysis (NMR, IR, MS) Chromatography->Analysis Report Report Yield & Purity Analysis->Report

Caption: Figure 2: Experimental Workflow for Phospha-Michael Addition.

Conclusion

The phospha-Michael addition of this compound to enones is a powerful and reliable method for the synthesis of β-ketophosphonates. The reaction's success is governed by a rational choice of catalyst and careful control of reaction conditions. With the advent of asymmetric catalysis, this reaction has also become a key tool for accessing chiral phosphonates, which are of significant interest in drug discovery. The protocol detailed herein provides a solid foundation for researchers to explore this versatile transformation, enabling the creation of complex molecular architectures from readily available starting materials.

References

  • Kravotto, G., et al. (2014). Recent advances in Michael addition of H-phosphonates. RSC Advances, 4(23), 11784-11804. Link

  • Wang, J., et al. (2009). Highly enantioselective 1,4-addition of diethyl phosphite to enones using a dinuclear Zn catalyst. Chemistry – A European Journal, 15(12), 2738-2741. Link

  • Eriksson, J. (2024). Synthesis of β–keto-Phosphonates by Microwave-Assisted Palladium(II)-Catalyzed Addition Reaction to Nitriles. DiVA. Link

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. The Journal of Organic Chemistry, 74(19), 7574–7576. Link

  • Malyshev, D. S., et al. (2020). Synthesis of β-ketophosphonates through aerobic copper(II)-mediated phosphorylation of enol acetates. Beilstein Journal of Organic Chemistry, 16, 2226–2234. Link

  • Rawal, V. H., & Zhong, H. (2010). Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes. Angewandte Chemie International Edition, 49(41), 7488-7490. Link

  • Deprèle, S., & Montchamp, J.-L. (2002). Copper-Catalyzed Vinylation of H-Phosphonates. The Journal of Organic Chemistry, 67(10), 3487-3490. Link

  • Maloney, K. M., & Chung, J. Y. L. (2009). A General Procedure for the Preparation of β-Ketophosphonates. Organic Chemistry Portal. Link

  • Wang, J., et al. (2006). Quinine-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroolefins: Synthesis of Chiral Precursors of β-Aminophosphonic Acids. Advanced Synthesis & Catalysis, 348(15), 2134-2138. Link

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Link

  • Wikipedia. (2024). Michael reaction. Wikipedia. Link

  • Schmalz, T., et al. (2020). Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions. ChemRxiv. Link

  • Busacca, C. A., et al. (2007). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses, 84, 242. Link

  • Montchamp, J.-L., et al. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. Dalton Transactions, 41(2), 529-540. Link

  • Connon, S. J., et al. (2023). Asymmetric Organocatalyzed Phospha‐Michael Addition for the Direct Synthesis of Biologically Active Chromenylphosphonates. Advanced Synthesis & Catalysis, 365(9), 1435-1440. Link

  • Bultman, M. S. (2004). PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS. Literature Seminar, University of Illinois. Link

  • LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Link

  • Inxight Drugs. BIS(2-METHYLPROPYL)PHOSPHINODITHIOIC ACID. Inxight Drugs. Link

  • Chew, R. J., et al. (2014). Enantioselective Phospha-Michael Addition of Diarylphosphines to Β,γ-Unsaturated Α-Ketoesters and Amides. Chemical Communications, 50(44), 5859-5861. Link

  • Wang, Y., et al. (2022). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules, 27(22), 7851. Link

  • Kobayashi, S., et al. (2009). Asymmetric Michael addition of malonates to enones catalyzed by a siloxy amino acid lithium salt. Tetrahedron: Asymmetry, 20(24), 2841-2845. Link

  • PubChemLite. Phosphoric acid, bis(2-methylpropyl) 1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl ester. PubChemLite. Link

  • Pitsch, J., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molbank, 2024(2), M1888. Link

  • Saeed, H. A., et al. (2012). Tris[bis(2-methylpropyl)dithiophosphinato]bismuth(III). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), m113. Link

  • Wang, Y., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(60), 34388–34392. Link

Sources

Application Note: A Practical Guide to the Synthesis of O,O-diisobutyl Phosphonates via the Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Principles of the Method: The Michaelis-Arbuzov Reaction

The synthesis of phosphonate esters is most classically achieved through the Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov.[1][2] This reaction is a cornerstone of organophosphorus chemistry due to its reliability and broad substrate scope for creating a stable phosphorus-carbon bond.[3][4]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the Sɴ2 attack of the nucleophilic trivalent phosphorus atom of a trialkyl phosphite (in this case, triisobutyl phosphite) on an electrophilic alkyl halide (R-X). This step forms a quasi-stable tetraalkoxyphosphonium salt intermediate.[2][5]

  • Dealkylation: The displaced halide anion subsequently attacks one of the alkoxy carbon centers of the phosphonium salt in a second Sɴ2 reaction. This results in the formation of the pentavalent O,O-diisobutyl phosphonate and an alkyl halide byproduct (in this case, an isobutyl halide).[2]

The overall transformation involves the conversion of a trialkyl phosphite into a dialkyl phosphonate.[5] The reaction typically requires elevated temperatures (120-160 °C) to drive the dealkylation step to completion.[2] The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.[1] Primary alkyl halides are most effective, while secondary halides react more slowly, and tertiary halides are generally unsuitable.[1]

Reaction Mechanism: Michaelis-Arbuzov Synthesis

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Dealkylation P P(O-iBu)₃ Intermediate [R-P(O-iBu)₃]⁺ X⁻ P->Intermediate Sɴ2 Attack RX R-X RX->Intermediate Product R-P(O)(O-iBu)₂ Intermediate->Product Sɴ2 Attack by X⁻ Byproduct iBu-X Intermediate->Byproduct

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: Synthesis of O,O-diisobutyl benzylphosphonate

This protocol provides a representative procedure for the synthesis of O,O-diisobutyl benzylphosphonate from triisobutyl phosphite and benzyl bromide. The principles can be adapted for other primary alkyl halides.

Materials and Equipment
  • Reagents:

    • Triisobutyl phosphite, P(O-iBu)₃ (≥95%)

    • Benzyl bromide, BnBr (≥98%)

    • Anhydrous Toluene (or solvent-free)

    • Diethyl ether (anhydrous)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser with a gas inlet/outlet

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Inert gas supply (Argon or Nitrogen) with a bubbler

    • Rotary evaporator

    • High-vacuum pump and vacuum distillation apparatus

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

Tabulated Reagent Data
ReagentFormulaMW ( g/mol )Molar Eq.AmountMoles (mmol)Notes
Benzyl BromideC₇H₇Br171.041.08.55 g (6.0 mL)50.0Limiting reagent. Freshly distilled if discolored.
Triisobutyl PhosphiteC₁₂H₂₇O₃P250.321.113.77 g (15.5 mL)55.0A slight excess ensures complete consumption of the halide.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser topped with an argon/nitrogen inlet, and a dropping funnel.

    • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This is crucial to prevent hydrolysis of the phosphite reagent.

  • Reagent Addition:

    • Charge the reaction flask with triisobutyl phosphite (15.5 mL, 55.0 mmol).

    • Add benzyl bromide (6.0 mL, 50.0 mmol) to the dropping funnel.

    • Begin stirring the triisobutyl phosphite and add the benzyl bromide dropwise over 15-20 minutes. The reaction is often exothermic; maintain a controlled addition rate to prevent an excessive temperature increase.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 140-150 °C using a heating mantle or oil bath.

    • Maintain the mixture at reflux for 4-6 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triisobutyl phosphite peak (+139 ppm) and the appearance of the O,O-diisobutyl benzylphosphonate peak (+20 ppm).

    • During the reaction, the isobutyl bromide byproduct (b.p. 91-93 °C) will distill and reflux.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the volatile isobutyl bromide byproduct and any unreacted starting materials under reduced pressure using a rotary evaporator.

    • For higher purity, transfer the crude residue to a short-path distillation apparatus.

    • Perform fractional distillation under high vacuum (e.g., <1 mmHg). The desired O,O-diisobutyl benzylphosphonate is a colorless oil. Collect the appropriate fraction based on boiling point.

    • Alternatively, for non-volatile products or small-scale synthesis, purification can be achieved via flash column chromatography on silica gel.[6]

Characterization
  • ³¹P NMR (CDCl₃): δ ≈ +20 ppm (s).

  • ¹H NMR (CDCl₃): Chemical shifts corresponding to the benzyl protons, the methylene protons of the isobutyl groups, the methine protons of the isobutyl groups, and the methyl protons of the isobutyl groups.

  • ¹³C NMR (CDCl₃): Resonances for all unique carbon atoms in the molecule.

  • FT-IR (neat): Strong P=O stretch (~1240 cm⁻¹), P-O-C stretch (~1030 cm⁻¹).

Workflow and Troubleshooting

General Synthesis Workflow

G Setup Inert Atmosphere Setup Reagents Charge Triisobutyl Phosphite Setup->Reagents Addition Dropwise Addition of Alkyl Halide Reagents->Addition Reflux Heat to Reflux (140-150°C, 4-6h) Addition->Reflux Cooldown Cool to Room Temperature Reflux->Cooldown Evaporation Vacuum Removal of Volatiles Cooldown->Evaporation Purification Purification (Vacuum Distillation or Chromatography) Evaporation->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A generalized workflow for O,O-diisobutyl phosphonate synthesis.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low or No Reaction Insufficient temperature; unreactive alkyl halide.Ensure the reaction temperature reaches at least 140°C. Use a more reactive halide (iodide > bromide > chloride).
Dark-colored Product Overheating or presence of impurities.Reduce reaction temperature slightly or shorten reflux time. Ensure starting materials are pure. Purify via activated charcoal treatment before distillation.
Incomplete Reaction Insufficient reaction time; poor heat transfer.Extend the reflux period and monitor by TLC or ³¹P NMR. Ensure efficient stirring.
Difficult Purification Similar boiling points of product and impurities.Use a longer distillation column for better separation (Vigreux). Alternatively, use flash column chromatography with a carefully selected eluent system.

Alternative Synthetic Routes

While the Michaelis-Arbuzov reaction is highly versatile, other methods can be advantageous for specific target molecules.

  • Pudovik Reaction: This reaction is ideal for synthesizing α-hydroxyphosphonates. It involves the base-catalyzed addition of a dialkyl phosphite (e.g., diisobutyl phosphite) to an aldehyde or ketone.[7][8] The reaction proceeds under milder conditions than the Arbuzov reaction.[7]

  • Kabachnik-Fields Reaction: This is a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite to form α-aminophosphonates, which are important as peptide mimics.[9][10]

Safety Precautions

  • Alkyl Halides: Many alkyl halides (especially benzyl bromide) are lachrymatory and corrosive. Handle them in a well-ventilated fume hood.

  • Triisobutyl Phosphite: Can cause irritation. Avoid inhalation and skin contact.

  • High Temperatures: Use appropriate shielding and caution when working with heated oil baths and during distillation.

  • Vacuum Operations: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.

References

  • Michaelis–Arbuzov reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Pudovik reaction - Grokipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Babu, B. H., Prasad, G. S., Raju, C. N., & Rao, M. V. B. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Current Organic Synthesis, 14(6), 883-903. Available from: [Link]

  • Arbuzov Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of Phosphonates via Michaelis-Arbuzov Reaction - Bentham Science Publishers. (2017). Retrieved February 22, 2026, from [Link]

  • The Pudovik Reaction Catalyzed by Tertiary Phosphines | Request PDF. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. Available from: [Link]

  • Al-Masum, M., & El-Achi, D. (2023). Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis. Molecules, 28(6), 2530. Available from: [Link]

  • Pudovik reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Richardson, R. M. (2012). New synthesis and reactions of phosphonates. Iowa Research Online. Retrieved February 22, 2026, from [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). Diethyl Benzylphosphonate. Organic Syntheses. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Efficient Hirao Coupling with Diisobutyl Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for optimizing the Hirao cross-coupling reaction with diisobutyl phosphite. This resource is designed for researchers, chemists, and drug development professionals seeking to efficiently form carbon-phosphorus (C-P) bonds. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and adapt the methodology for your specific substrates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have when setting up your Hirao coupling reaction.

Q1: What is the most effective catalyst system for coupling aryl halides with diisobutyl phosphite?

While the original Hirao coupling utilized tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, modern protocols have largely shifted towards more economical and versatile systems.[1] The most robust and widely successful system for general use is a combination of a Palladium(II) precatalyst and a bidentate phosphine ligand .

  • Recommended Precatalyst: Palladium(II) Acetate (Pd(OAc)₂)

    • Why? Pd(OAc)₂ is air-stable, less expensive than many Pd(0) sources, and is efficiently reduced in situ to the active Pd(0) catalyst by reagents typically present in the reaction, such as a tertiary amine base or the phosphite itself.[2][3]

  • Recommended Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Why? Dppf is a superior ligand for this transformation. Its wide bite angle and strong electron-donating properties facilitate the rate-determining oxidative addition step, especially for less reactive aryl bromides and even some activated aryl chlorides.[1][2] The use of a Pd(OAc)₂/dppf system has been shown to be effective at catalyst loadings as low as 1 mol%, a significant improvement over the 5 mol% often required in original protocols.[1][4]

Catalyst System Comparison

Catalyst SystemPrecatalystLigandTypical LoadingAdvantagesDisadvantages
Classic Hirao Pd(PPh₃)₄Triphenylphosphine3-5 mol%Pre-formed active catalyst.Expensive, air-sensitive, higher catalyst loading needed.[1]
Modern Recommended Pd(OAc)₂dppf1-2 mol%Economical, air-stable, high efficiency, broad substrate scope, effective for aryl chlorides.[1][4]Requires in situ activation.
Alternative Ligands Pd(OAc)₂dppb, dppp1-3 mol%Effective for many substrates.[5][6]May be less effective than dppf for challenging substrates.
Nickel-Based NiCl₂/Ni(cod)₂Bipyridyl, etc.5-10 mol%Excellent for unreactive aryl chlorides due to nickel's lower redox potential.[2][7]Can be more sensitive to functional groups; may require reducing agents.[8]
Q2: Why is a sterically hindered phosphite like diisobutyl phosphite a good choice?

The choice of diisobutyl phosphite is a strategic one to prevent a common side reaction: dealkylation . When using simpler dialkyl phosphites like diethyl phosphite, the amine base (especially a nucleophilic one like triethylamine) can attack the ethyl group via an Sₙ2 mechanism, leading to yield loss.[1] The bulky isobutyl groups on diisobutyl phosphite sterically shield the ester from this nucleophilic attack, significantly improving the reaction's efficiency and cleanliness.

Q3: What is the role of the base, and why is a hindered base like N,N-diisopropylethylamine (DIPEA) recommended?

The base plays two critical roles in the Hirao coupling:

  • Catalyst Reduction : If using a Pd(II) precatalyst, a tertiary amine can facilitate its reduction to the active Pd(0) state.[2]

  • Phosphite Deprotonation : The base deprotonates the diisobutyl phosphite, which exists in equilibrium with its trivalent tautomer, to form the phosphite anion. This anion is the active nucleophile that participates in the ligand exchange step at the palladium center.[5][6]

Pairing diisobutyl phosphite with a bulky, non-nucleophilic base like DIPEA (Hünig's base) is highly recommended.[1] This combination minimizes the risk of dealkylation that can still occur even with hindered phosphites if a more nucleophilic base is used.

Q4: How do I select the optimal solvent for my reaction?

Aprotic solvents are generally preferred. The choice can significantly impact reaction kinetics and solubility.

  • Acetonitrile (CH₃CN) : A good starting point for many aryl halides.[1]

  • N,N-Dimethylformamide (DMF) : Often provides superior results, especially for less soluble or less reactive substrates, although it requires higher reaction temperatures (e.g., 110 °C).[1]

  • Toluene, Dioxane, THF : Also commonly used and can be effective depending on the specific substrates.[5]

It is advisable to screen solvents if you encounter issues with solubility or reaction rate.

Part 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to identifying and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(II) precatalyst was not properly reduced to Pd(0), or the active catalyst has degraded.- Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) species. - Use fresh, high-purity reagents. Ensure the base is free of water. - Consider switching to a pre-activated Pd(0) source like Pd₂(dba)₃ if in situ reduction is suspected to be the issue.
2. Poor Ligand Choice: The ligand is not suitable for the specific aryl halide (e.g., using PPh₃ for an aryl chloride).- For aryl bromides and chlorides, switch to a more electron-rich, bulky ligand like dppf or dppb .[1][5]
3. Incorrect Base: The base may be too weak to effectively deprotonate the phosphite.- Ensure you are using a strong, non-nucleophilic amine base like DIPEA. An inorganic base like Cs₂CO₃ or K₂CO₃ can also be effective in some systems.[5]
Formation of Side Products 1. Dealkylation of Phosphite: The phosphonate product or starting phosphite is being dealkylated by the base.- Confirm you are using a hindered phosphite like diisobutyl phosphite . - Use a sterically hindered, non-nucleophilic base like DIPEA .[1] Avoid triethylamine.
2. Reduction of Aryl Halide: The aryl halide is being reduced to the corresponding arene (Ar-X → Ar-H). This is a known side reaction pathway.[2]- This can sometimes be minimized by adjusting the temperature or reaction time. - Ensure the phosphite is not used in large excess, as it can act as a reductant.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active Pd(0) catalyst may be unstable at the reaction temperature over long periods, leading to the formation of inactive palladium black.- Lower the reaction temperature and increase the reaction time. - Ensure proper stirring to maintain a homogeneous mixture. - Use a more robust ligand system like Pd(OAc)₂/dppf, which often forms more stable catalytic species.[1]
Inconsistent Results / Poor Reproducibility 1. Atmospheric Contamination: Oxygen can irreversibly oxidize the active Pd(0) catalyst. Moisture can hydrolyze reagents.- Use standard Schlenk line or glovebox techniques to ensure an inert and anhydrous environment. - Degas your solvent(s) thoroughly before use (e.g., via freeze-pump-thaw or sparging with argon).
2. Reagent Quality: Impurities in the aryl halide, phosphite, or solvent can poison the catalyst.- Use reagents from reputable suppliers. Purify substrates or solvents if quality is in doubt.

Part 3: Core Experimental Protocol

This protocol describes a general and robust method for the Hirao coupling of an aryl halide with diisobutyl phosphite using a Pd(OAc)₂/dppf catalyst system.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Diisobutyl phosphite (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 0.01 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.012 mmol, 0.012 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile or DMF, ~5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), Pd(OAc)₂, and dppf.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., acetonitrile), followed by the aryl halide (if liquid), diisobutyl phosphite, and finally DIPEA via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., reflux for acetonitrile, 110 °C for DMF).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diisobutyl arylphosphonate.

Part 4: Visualizing the Process

Understanding the underlying mechanism and decision-making process is key to mastering the Hirao coupling.

The Catalytic Cycle of the Hirao Coupling

The reaction proceeds through a classic palladium-catalyzed cross-coupling cycle.[2][5][9]

Hirao_Catalytic_Cycle Fig 1: Catalytic cycle for the Pd-catalyzed Hirao coupling. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂(X) OxAdd->PdII_ArX LigEx Ligand Exchange PdII_ArX->LigEx PdII_ArP Ar-Pd(II)L₂(P(O)(OiBu)₂) LigEx->PdII_ArP BaseHX Base-H⁺X⁻ LigEx->BaseHX RedElim Reductive Elimination PdII_ArP->RedElim RedElim->Pd0 Product Product Ar-P(O)(OiBu)₂ RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Phosphite [(iBuO)₂PO]⁻ Phosphite->LigEx

Caption: Fig 1: Catalytic cycle for the Pd-catalyzed Hirao coupling.

Decision Workflow for Catalyst System Selection

This workflow guides the selection of an appropriate catalyst system based on the reactivity of the aryl halide.

Catalyst_Selection_Workflow Fig 2: Decision workflow for selecting the appropriate catalyst system. start Start: Select Aryl Halide substrate_type What is the halide? start->substrate_type ar_i_br Aryl Iodide or Bromide substrate_type->ar_i_br I / Br ar_cl_activated Activated Aryl Chloride (e.g., heteroaryl, EWG-substituted) substrate_type->ar_cl_activated Cl (Activated) ar_cl_unactivated Unactivated Aryl Chloride substrate_type->ar_cl_unactivated Cl (Unactivated) recommend_pd Recommended System: - Pd(OAc)₂ (1-2 mol%) - dppf (1.2-2.4 mol%) - DIPEA Base - Solvent: ACN or DMF ar_i_br->recommend_pd ar_cl_activated->recommend_pd recommend_ni Recommended System: - NiCl₂ or Ni(cod)₂ (5-10 mol%) - Bidentate N- or P-ligand - Stronger Base / Additives may be needed ar_cl_unactivated->recommend_ni

Caption: Fig 2: Decision workflow for selecting the appropriate catalyst system.

Part 5: References

  • Hirao coupling - Wikipedia. [Link]

  • Keglevich, G., & Bálint, E. (2012). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Green Chemistry, 1(1). [Link]

  • Bálint, E., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 25(17), 3938. [Link]

  • Bálint, E., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. PubMed Central. [Link]

  • Montchamp, J. L., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of organic chemistry, 73(18), 7069-7076. [Link]

  • Keglevich, G. (2017). P–C couplings by the Hirao reaction: Novel Developments. ResearchGate. [Link]

  • Bálint, E., et al. (2021). Microwave Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine oxides by the Hirao Reaction. Sciforum. [Link]

  • Tóth, G., et al. (2021). A surprising mechanism lacking the Ni(0) state during the Ni(II)-catalyzed P–C cross-coupling reaction performed in the absence of a reducing agent – An experimental and a theoretical study. ResearchGate. [Link]

  • Bálint, E., et al. (2022). Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions. Molecules, 27(18), 6061. [Link]

  • Montchamp, J. L. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. ResearchGate. [Link]

Sources

Technical Support Center: Diisobutyl Phosphite Work-Up Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and procedural advice for researchers encountering challenges with the removal of unreacted diisobutyl phosphite from their reaction mixtures. The following question-and-answer-based articles are designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work-ups.

Frequently Asked Questions (FAQs)
Q1: What are the key properties of diisobutyl phosphite that I should consider during work-up?

A1: Understanding the physicochemical properties of diisobutyl phosphite is the foundation for designing an effective purification strategy. It is a clear, colorless liquid that is only sparingly soluble in water.[1][2] Its high boiling point makes it difficult to remove by simple evaporation under reduced pressure, often requiring high vacuum and elevated temperatures, which can risk the thermal degradation of both the phosphite and your target compound.[1][3]

Crucially, diisobutyl phosphite possesses a reactive P-H bond. While it exists predominantly in the phosphonate tautomeric form, (iBuO)₂P(O)H, its chemistry is rich.[4] The proton on the phosphorus atom is weakly acidic and can be removed by a base. This reactivity is the cornerstone of several removal strategies. Furthermore, the phosphorus (III) center can be readily oxidized to the pentavalent phosphate, a transformation that dramatically alters its physical properties.

For your convenience, these key properties are summarized below.

Table 1: Physical and Chemical Properties of Diisobutyl Phosphite

Property Value Significance for Work-Up Source(s)
Molecular Weight 194.21 g/mol Standard property for calculations. [2]
Appearance Clear, colorless liquid Easy to identify as a separate phase if immiscible. [1][5]
Density ~0.995 g/mL at 25 °C Similar to water, which can make phase separation in extractions less distinct. [2]
Boiling Point 118-119 °C at 11 mmHg High boiling point necessitates vacuum distillation for removal, which is not always practical. [2]
Water Solubility 7.3 g/L at 25 °C Low solubility allows for removal from organic phases via aqueous washes, but efficiency is limited without chemical modification. [2][6]

| Reactivity | Susceptible to hydrolysis, oxidation, and deprotonation. | These reactivities are exploited to convert it into more easily removable species (salts or phosphates). |[1][3][5] |

Troubleshooting and Procedural Guides

The optimal strategy for removing diisobutyl phosphite is dictated by the stability of your desired product. The following decision workflow can help you select the most appropriate method.

G start Reaction Complete. Unreacted Diisobutyl Phosphite Present? product_stability Is the Target Compound Stable to Base? start->product_stability oxidation_stability Is the Target Compound Stable to Mild Oxidation (e.g., I2/H2O)? product_stability->oxidation_stability No basic_wash Perform Aqueous Basic Wash (e.g., NaOH, Na2CO3, tBuOK) product_stability->basic_wash Yes oxidation_protocol Perform Mild Oxidative Quench, Followed by Aqueous Wash oxidation_stability->oxidation_protocol Yes chromatography Purify Directly via Silica Gel Chromatography oxidation_stability->chromatography No distillation Consider Vacuum Distillation (If product is non-volatile and thermally stable) chromatography->distillation If co-elution occurs

Caption: Decision workflow for selecting a purification strategy.

Q2: My product is stable in basic conditions. What is the most direct way to remove the phosphite?

A2: If your target compound can tolerate basic conditions, an extractive work-up with an aqueous base is the most efficient and straightforward method.

Scientific Rationale: The hydrogen atom bonded to phosphorus in diisobutyl phosphite is acidic enough to be deprotonated by common bases like sodium hydroxide or even milder bases like sodium carbonate. The resulting diisobutyl phosphonate anion forms a salt (e.g., sodium diisobutyl phosphonate), which is ionic. This charge dramatically increases its solubility in the aqueous phase, allowing it to be effectively partitioned away from your likely less polar product in the organic phase.[3][7] One user on a research forum noted that using potassium tert-butoxide (tBuOK) with water and ethyl acetate completely removed the phosphite from the organic layer.[3]

Experimental Protocol: Basic Aqueous Extraction

  • Solvent Dilution: After your reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to ensure a low viscosity and clear phase separation.

  • Initial Wash (Optional): Perform a preliminary wash with deionized water to remove any highly water-soluble byproducts.

  • Basic Extraction: Transfer the organic layer to a separatory funnel and wash with a 1-2 M solution of an aqueous base (e.g., NaOH, NaHCO₃, or K₂CO₃). The choice of base depends on the lability of your product; start with a milder base like sodium bicarbonate if you are uncertain.

    • Execution: Add the basic solution, stopper the funnel, and invert several times, ensuring to vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash 1-2 more times. Monitor the removal of the phosphite by TLC or another appropriate analytical method if necessary.

  • Neutralization and Final Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual dissolved water.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your purified product.

Q3: My product is sensitive to base. How can I remove diisobutyl phosphite?

A3: When basic conditions are not viable, the next best strategy is to chemically modify the phosphite into a species with different physical properties. Mild oxidation is an excellent choice.

Scientific Rationale: Diisobutyl phosphite can be easily oxidized to diisobutyl phosphate. This conversion from a phosphonate to a phosphate ester significantly increases the compound's polarity. The P=O bond in the phosphate is more polarized, leading to stronger interactions with polar stationary phases like silica gel and increased water solubility. A well-established method for this oxidation is the use of iodine in the presence of a mild base like pyridine or N-methylimidazole and water.[3] The resulting phosphate or its salt can then be easily removed by either an aqueous wash or standard column chromatography.

G cluster_0 Reaction Mixture cluster_1 Oxidative Quench cluster_2 Work-up A Product + Diisobutyl Phosphite (in Organic Solvent) B Add I2, Base (e.g., Pyridine), H2O Stir at RT A->B Step 1 C Product + Diisobutyl Phosphate Salt B->C Step 2 (Conversion) D Aqueous Wash (e.g., Na2S2O3 to remove I2, then Water/Brine) C->D Step 3 E Separated Layers D->E F Organic Phase: Purified Product E->F G Aqueous Phase: Phosphate Salt E->G

Caption: Workflow for the removal of phosphite via oxidation and extraction.

Experimental Protocol: Mild Oxidation and Wash

  • Reaction Quench: Cool the reaction mixture in an ice bath.

  • Solvent Addition: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Oxidant Addition: While stirring, add a solution of iodine (I₂) (1.1 to 1.5 equivalents relative to the phosphite) in the same organic solvent. Then, add a mild base like pyridine (2-3 equivalents) and a small amount of water (2-5 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The dark brown color of the iodine should fade. Monitor the disappearance of the phosphite starting material by TLC.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine.

  • Extraction: Wash the organic layer sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. At this stage, the more polar diisobutyl phosphate may have been fully or partially removed. Any remainder can be easily separated by column chromatography.

Q4: Is vacuum distillation a viable option for removing diisobutyl phosphite?

A4: Vacuum distillation is a potential but high-risk method that should be approached with caution.

Scientific Rationale: Given its relatively high boiling point, diisobutyl phosphite can be removed from a reaction mixture via vacuum distillation.[7] This method is only suitable if your desired product is significantly less volatile (e.g., a high molecular weight solid) and thermally stable.

However, there are significant risks. Heating phosphites can lead to thermal decomposition, which may generate highly toxic and flammable phosphine gas.[1] Furthermore, if your product has any volatility, you risk co-distillation and loss of yield.[3] This method is generally considered a last resort if extractive and chromatographic methods fail.

Table 2: Comparison of Diisobutyl Phosphite Removal Methods

Method Principle Pros Cons Best For
Basic Aqueous Wash Deprotonation to form a water-soluble salt. Fast, inexpensive, high capacity. Requires product to be base-stable. Phase separation can be tricky.[3][7] Base-stable, non-polar to moderately polar products.
Mild Oxidation Conversion to a more polar phosphate. Works for base-sensitive compounds; resulting phosphate is easily removed. Adds reagents and reaction steps; oxidant may affect the product.[3] Products sensitive to base but stable to mild oxidation.
Silica Gel Chromatography Differential adsorption based on polarity. Widely applicable, high resolution. Can be slow and solvent-intensive; co-elution with products of similar polarity is possible.[3][8] Moderately polar products where phosphite polarity is sufficiently different.

| Vacuum Distillation | Separation based on boiling point. | No additional reagents are needed. | Risk of thermal decomposition (phosphine formation); risk of co-distilling the product.[1][3] | High-boiling, non-volatile, and thermally robust products. |

References
  • ResearchGate. (2024). How to remove phosphite? [Online discussion forum]. Available at: [Link]

  • National Institutes of Health (NIH), PubChem. Dibutyl hydrogen phosphite. Available at: [Link]

  • Sustainable Production of Reduced Phosphorus Compounds: Mechanochemical Hydride Phosphorylation Using Condensed Phosphates as a Route to Phosphite - PMC. (2022). ACS Org. Chem. Available at: [Link]

  • Richardson, R. M., & Wiemer, D. F. DIETHYL BENZYLPHOSPHONATE. Organic Syntheses Procedure. Available at: [Link]

  • Methods for Removing of Phosphates from Wastewater - MATEC Web of Conferences. (2017). Available at: [Link]

  • Google Patents. (1994). EP0617040A2 - Production of alkyl phosphites.
  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Available at: [Link]

  • ResearchGate. Synthesis of dibutyl phosphite. Available at: [Link]

  • Google Patents. (2020). CN110669069A - Method for preparing diester phosphite by ester exchange.
  • Wikipedia. Diethylphosphite. Available at: [Link]

  • ResearchGate. (2025). Hydrolytic stability and hydrolysis reaction mechanism of bis(2,4-di- tert-butyl)pentaerythritol diphosphite (Alkanox P-24). Available at: [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Available at: [Link]

  • Google Patents. (1965). US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof.
  • Google Patents. (1958). US2862948A - Production of dialkyl hydrogen phosphites.
  • Minnesota Pollution Control Agency. Phosphorus Treatment and Removal Technologies. Available at: [Link]

  • Reddit. (2024). Quenching guide. [Online discussion forum]. Available at: [Link]

  • Royal Society of Chemistry. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. Available at: [Link]

  • Pharmaffiliates. Diisobutyl Phosphite. Product Page. Available at: [Link]

  • ResearchGate. (2025). Collecting properties of diisobutyl dithiophosphinate in sulfide minerals flotation from sulfide ore. Available at: [Link]

Sources

Technical Support Center: Enhancing Stereoselectivity in Reactions with Diisobutyl Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling stereoselectivity in reactions involving diisobutyl phosphite. Our focus is on providing scientifically grounded, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Pudovik or Kabachnik-Fields reaction with diisobutyl phosphite and an imine, but my diastereomeric ratio (d.r.) is consistently low (e.g., <3:1). What are the primary factors I should investigate to improve diastereoselectivity?

A1: Low diastereoselectivity in these reactions, which form α-aminophosphonates, is a common issue stemming from a poorly organized transition state during the nucleophilic attack of the phosphite onto the imine.[1][2] The stereochemical outcome is dictated by the relative energies of the competing diastereomeric transition states. To improve the d.r., you must systematically optimize parameters that increase this energy difference.

Core Causality & Strategic Solutions:

  • The Nature of the Catalyst/Base: The choice of catalyst is paramount. While these reactions can proceed thermally, catalysis is essential for high selectivity.

    • Mechanism Insight: In base-catalyzed variants, the base deprotonates the diisobutyl phosphite, forming a more potent nucleophile. The structure of the base and its counter-ion influences the aggregation and solvation of this intermediate, directly impacting the facial selectivity of the attack on the imine.[3] For acid-catalyzed reactions, the acid activates the imine, but its steric and electronic properties can also create a chiral environment.[4][5]

    • Troubleshooting Protocol: Screen a panel of catalysts. For base-catalyzed reactions, start with common amine bases (e.g., DBU, DIPEA, Et₃N) and then move to stronger bases like NaHMDS or KHMDS if necessary. For Lewis or Brønsted acid catalysis, consider options like Ti(Oi-Pr)₄, Sc(OTf)₃, or chiral phosphoric acids.[6][7]

  • Solvent Effects: The solvent's polarity and coordinating ability can dramatically alter the reaction pathway and the stability of the transition states.

    • Mechanism Insight: Aprotic, non-polar solvents (like toluene or THF) often provide better stereoselectivity. They promote a more compact, organized transition state, minimizing competing, unordered pathways. Polar or protic solvents can solvate intermediates differently, reducing the energy gap between diastereomeric transition states.

    • Troubleshooting Protocol: If you are using a polar solvent like methanol or acetonitrile, switch to an aprotic solvent. A systematic screening of solvents such as Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) is recommended.[6]

  • Reaction Temperature: Temperature directly influences the thermodynamics and kinetics of the reaction.

    • Mechanism Insight: Lowering the reaction temperature generally enhances stereoselectivity.[8] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), reducing T amplifies the impact of the enthalpy difference (ΔH‡) between the diastereomeric transition states. This makes the reaction more sensitive to the small energy differences that govern stereoselection.

    • Troubleshooting Protocol: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, down to -78 °C). Note that reaction times will need to be extended. Monitor the reaction by TLC or LCMS to find the optimal balance between selectivity and conversion. A study on a similar Pudovik reaction showed an increase in d.r. from 83:17 to 93:7 upon cooling from room temperature to -78 °C.[6]

Workflow for Optimizing Diastereoselectivity

G cluster_start Initial Problem cluster_optimization Optimization Cycle cluster_analysis Analysis & Iteration start Low Diastereomeric Ratio (d.r.) temp 1. Temperature Screening (0 °C, -20 °C, -78 °C) start->temp Begin Optimization solvent 2. Solvent Screening (Toluene, THF, DCM) temp->solvent catalyst 3. Catalyst/Base Screening (Lewis Acids, Amine Bases) solvent->catalyst analyze Analyze d.r. by ¹H or ³¹P NMR catalyst->analyze optimal Optimal Conditions Achieved analyze->optimal d.r. > 95:5 ? iterate Iterate/Combine Best Conditions analyze->iterate d.r. < 95:5 ? iterate->temp Re-optimize

Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.

Q2: I'm attempting an asymmetric hydrophosphorylation of an alkene with diisobutyl phosphite using a chiral catalyst, but the enantiomeric excess (e.e.) is poor. Where should I focus my efforts?

A2: Achieving high enantioselectivity in hydrophosphorylation reactions hinges on the efficacy of the chiral catalyst, typically a transition metal complexed with a chiral ligand, to create a highly asymmetric environment around the reacting species.[9] Poor e.e. indicates that the catalyst is not effectively discriminating between the two prochiral faces of the alkene.

Core Causality & Strategic Solutions:

  • Ligand Architecture: The ligand is the primary source of chirality and the most critical component for inducing asymmetry.

    • Mechanism Insight: Chiral ligands, such as phosphine-phosphites, phosphoramidites, or bis(oxazolines), form a well-defined chiral pocket around the metal center.[9][10][11] The steric and electronic properties of this pocket dictate the preferred orientation of the alkene substrate as it coordinates to the metal, leading to the preferential formation of one enantiomer.

    • Troubleshooting Protocol: The most effective strategy is to screen a library of chiral ligands. Even subtle changes to the ligand backbone or substituents can have a profound impact on enantioselectivity.[11] For example, in palladium-catalyzed hydrophosphorylations, ligands like BINAPHOS have shown moderate success, while other phosphine-phosphoramidite ligands have yielded high e.e. in related transformations.[9]

  • Metal Precursor and Catalyst Activation: The choice of metal and its activation method are crucial for forming the active catalytic species.

    • Mechanism Insight: Different metal precursors (e.g., Pd(dba)₂, [Rh(COD)Cl]₂) can lead to different active species in situ. Incomplete activation or the formation of off-cycle, non-selective species can erode enantioselectivity.

    • Troubleshooting Protocol: Ensure your metal precursor is pure. Experiment with different catalyst activation protocols. For instance, pre-forming the catalyst by stirring the metal precursor and ligand together for a set time before adding the substrates can sometimes lead to more consistent and higher selectivity.

  • Additives and Co-catalysts: Sometimes, additives are required to facilitate the catalytic cycle or suppress side reactions.

    • Mechanism Insight: Additives can act as proton shuttles, bases, or Lewis acids that assist in different steps of the catalytic cycle. In some systems, their presence is essential for high turnover and selectivity.

    • Troubleshooting Protocol: Investigate literature precedents for similar reactions to see if specific additives are used. For example, some copper-catalyzed conjugate additions benefit from specific co-catalysts to achieve high enantioselectivity.[10]

Table 1: Example Data on Ligand Effect in Asymmetric Catalysis (Note: This is a representative table based on typical findings in the literature. Actual results will vary.)

EntryChiral Ligand TypeMetalSubstratee.e. (%)Source
1(R)-BINAPRh(I)Dimethyl Itaconate>99[9]
2(Sc,Ra)-quinaphosPd(II)Styrene10[9]
3(S,S)-f-binaphosPd(II)Styrene56[9]
4L-Tartrate-derived PhosphiteCu(I)2-Cyclohexenone95[10]

This table illustrates the dramatic impact ligand selection has on enantioselectivity for the same or similar transformations.

Q3: My reaction is suffering from poor yield due to the formation of side products. What are the likely side reactions with diisobutyl phosphite and how can they be minimized?

A3: Diisobutyl phosphite can participate in several side reactions, primarily driven by its tautomeric equilibrium and sensitivity to reaction conditions.

Core Causality & Strategic Solutions:

  • Michael Addition / Conjugate Addition: If your substrate contains an activated alkene (e.g., α,β-unsaturated carbonyl), diisobutyl phosphite can undergo a conjugate addition, competing with the desired reaction.[12][13]

    • Mechanism Insight: This reaction is often base-catalyzed and competes directly with other nucleophilic additions. The phosphite anion attacks the β-position of the activated alkene.

    • Troubleshooting Protocol: Minimize the amount of base used to only what is catalytically necessary. Running the reaction at lower temperatures can also favor one pathway over another. If using a phosphine catalyst for a different transformation, be aware that it can also catalyze this side reaction.[13]

  • Transesterification: If alcohols are present in the reaction mixture (as impurities or co-solvents), the isobutyl groups on the phosphite can be exchanged.

    • Mechanism Insight: This process can be catalyzed by either acid or base and leads to a mixture of phosphite species, complicating the reaction and subsequent purification.[14]

    • Troubleshooting Protocol: Use rigorously dried solvents and reagents. Avoid using alcohols as solvents unless they are intended reactants. Ensure that any amine bases used are anhydrous.

  • Disproportionation/Redox Reactions: Under certain conditions, particularly with strong bases or oxidizing/reducing agents, the phosphite can undergo undesired redox chemistry.

    • Mechanism Insight: Dialkyl phosphites can be sensitive to strong reagents, leading to complex decomposition pathways.

    • Troubleshooting Protocol: Carefully control stoichiometry and avoid excessively harsh conditions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.

Experimental Protocol: Screening Conditions for a Diastereoselective Pudovik Reaction

This protocol outlines a systematic approach to optimize the addition of diisobutyl phosphite to a generic imine.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

    • Ensure all solvents are anhydrous (e.g., distilled from an appropriate drying agent or taken from a solvent purification system).

    • Ensure the imine substrate is pure and dry.

  • Reaction Setup (Example for Temperature Screening):

    • To three separate, dry reaction vials equipped with stir bars, add the imine (0.5 mmol, 1.0 equiv.) under a nitrogen atmosphere.

    • Add anhydrous toluene (2.5 mL, 0.2 M).

    • Cool the vials to their target temperatures: Vial A (0 °C), Vial B (-20 °C), Vial C (-78 °C).

    • In a separate flask, prepare a stock solution of diisobutyl phosphite (0.6 mmol, 1.2 equiv.) and the chosen catalyst (e.g., DBU, 0.05 mmol, 10 mol%) in anhydrous toluene.

    • Add the phosphite/catalyst solution to each cooled reaction vial via syringe.

  • Monitoring and Workup:

    • Stir the reactions at their respective temperatures and monitor progress by TLC or LCMS at set time intervals (e.g., 2h, 6h, 24h).

    • Once the reaction is complete (or has ceased to progress), quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product via column chromatography.

    • Determine the diastereomeric ratio of the purified product by ¹H or ³¹P NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.

Diagram: Catalytic Cycle for Asymmetric Hydrophosphorylation

G A [M]-L* (Active Catalyst) B Alkene Coordination A->B + Alkene C Oxidative Addition of P-H Bond B->C + (iBuO)₂P(O)H D Migratory Insertion (Stereo-determining step) C->D E Reductive Elimination D->E Product Chiral Phosphonate E->Product Product->A Regenerates Catalyst

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric hydrophosphorylation.

References

  • Keglevich, G., & Balint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]

  • Yin, J., & Hu, X. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Synthetic Communications, 46(11), 929-947. [Link]

  • Ordóñez, M., & Cativiela, C. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Chemistry, 5(1), 226-278. [Link]

  • Ordóñez, M., & Cativiela, C. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Chemistry, 5(1), 226-278. [Link]

  • Request PDF. (n.d.). NOBIN-based chiral phosphite-type ligands and their application in asymmetric catalysis. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Nature Communications, 13(1), 724. [Link]

  • Wikipedia. (n.d.). Pudovik reaction. [Link]

  • Request PDF. (n.d.). Phosphine catalyzed addition of long-chain dialkyl phosphites to electron-deficient alkenes. ResearchGate. [Link]

  • Mikołajczyk, M., & Balci, M. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(17), 5433. [Link]

  • Douglas, C. J., et al. (2019). Catalytic asymmetric P(III)-additions to salicylaldehydes enable divergent stereoselective dearomatizations of phenols. Chemical Science, 10(47), 10884-10889. [Link]

  • Request PDF. (n.d.). The Reactions of Dialkyl Phosphites and Phosphine Oxides with Iodosylbenzene. ResearchGate. [Link]

  • Request PDF. (n.d.). The Pudovik Reaction Catalyzed by Tertiary Phosphines. ResearchGate. [Link]

  • Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6039. [Link]

  • Cho, S. M. (2021). Doctoral Dissertation (Censored). University of Tokyo. [Link]

  • Saito, Y., et al. (2020). A highly efficient catalytic method for the synthesis of phosphite diesters. Nature Communications, 11(1), 2419. [Link]

  • Kovács, T., et al. (2016). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 6(81), 77893-77901. [Link]

  • Green, N. J., et al. (2016). Diastereoselective additions of H-phosphinates to alkenyl ketones under phase-transfer conditions. Organic & Biomolecular Chemistry, 14(10), 2899-2906. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]

  • Keglevich, G. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1235-1248. [Link]

  • Demkowicz, S., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3366. [Link]

  • Kless, A., et al. (1996). Chiral phosphinephosphites having axial and central chirality in asymmetric hydroformylations. Tetrahedron: Asymmetry, 7(1), 33-36. [Link]

  • Wikipedia. (n.d.). Stereoselectivity. [Link]

  • Sripothong, R., et al. (2024). Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates. Frontiers in Bioengineering and Biotechnology, 12, 1422037. [Link]

  • Sripothong, R., et al. (2024). Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates. Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • Genet, J. P., et al. (2003). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 100(20), 11211-11216. [Link]

  • Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Čorić, I., & List, B. (2021). Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Chemical Reviews, 121(15), 9349-9397. [Link]

  • ResearchGate. (n.d.). Structures of known chiral phosphite and phosphoramidite ligands derived from diols. [Link]

Sources

effect of solvent on the rate of Arbuzov reaction with bis(2-methylpropyl) phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Define Your Reaction System

Before optimizing solvent conditions, we must clarify the reaction mechanism. The term "Arbuzov reaction" is strictly applied to trialkyl phosphites. Since you are using bis(2-methylpropyl) phosphite (also known as diisobutyl phosphite), you are working with a dialkyl H-phosphonate .

This reagent exists in a tautomeric equilibrium where the pentavalent oxide form dominates.[1] For this molecule to undergo alkylation (Arbuzov-like C-P bond formation), it requires specific activation.

Diagnostic Check: Which pathway are you using?
PathwayReagentsMechanism TypeSolvent Criticality
A. Michaelis-Becker Bis-phosphite + Base (NaH, KOtBu) + Alkyl Halide

(Anionic Nucleophile)
High: Solvation of cation determines rate.
B. Silylation-Arbuzov Bis-phosphite + BSA/TMSCl

Silyl Phosphite

Alkyl Halide
Classic Arbuzov (via Silyl intermediate)Medium: Solvent must tolerate silylating agents.
C. Thermal/Radical Bis-phosphite + Alkyl Halide (High Temp/Peroxide)Radical or Direct AlkylationLow: Often run neat (solvent-free).

Note: This guide primarily addresses Pathway A (Michaelis-Becker) and Pathway B (Silylation-Arbuzov) , as these are the most common laboratory methods for this reagent where solvent effects are rate-determining.

Technical Deep Dive: The Solvent Effect

The rate of alkylation for this compound is governed by the Nucleophilicity of the Phosphorus atom . The isobutyl groups provided by your reagent are sterically bulky, which inherently slows down the


 attack on the alkyl halide. Therefore, solvent selection is the primary lever to overcome this steric penalty.
Mechanistic Impact of Solvent Polarity
  • Tautomeric Shift: Polar solvents can influence the equilibrium between the unreactive phosphonate form (

    
    ) and the reactive phosphite form (
    
    
    
    ).
  • Transition State Stabilization: The transition state involves charge separation (formation of the phosphonium species). High dielectric constant (

    
    ) solvents stabilize this ionic transition state, lowering the activation energy (
    
    
    
    ).
  • Cation Solvation (Pathway A): In basic conditions, the reaction involves a metal salt (e.g., Sodium diisobutyl phosphite). Polar aprotic solvents solvate the metal cation (

    
    ), leaving the phosphite anion "naked" and highly reactive.
    
Solvent Performance Matrix
Solvent ClassExamples

(Dielectric)
Effect on RateRecommendation
Polar Aprotic DMF, DMSO, NMP36 - 47Fastest Highly Recommended. Best for overcoming isobutyl steric hindrance.
Polar Aprotic Acetonitrile (MeCN)37.5Fast Recommended. Good balance of rate and ease of removal (low BP).
Ethereal THF, Dioxane7.5Moderate Acceptable. Good for silylation (Pathway B). Slower for direct alkylation.
Non-Polar Toluene, Hexane2 - 2.4Slow Not Recommended. Poor stabilization of intermediates.
Protic Ethanol, Water24 - 80Inhibitory Avoid. H-bonding cages the nucleophile; risk of hydrolysis.

Visualizing the Mechanism & Solvent Shell

The following diagram illustrates the reaction pathway and where the solvent exerts its influence.

ArbuzovSolventEffect Reagent This compound (P=O Form) Anion Phosphite Anion (Nucleophile) Reagent->Anion Deprotonation Base Base (e.g., NaH) Base->Anion TS Transition State [P...C...X]‡ Anion->TS SN2 Attack Solvent Polar Aprotic Solvent (DMF/MeCN) Solvent->Anion Increases Reactivity (Solvates Cation) Solvent->TS Stabilizes Charge (Lowers Activation Energy) Halide Alkyl Halide (R-X) Halide->TS Product Dialkyl Phosphonate (P-C Bond) TS->Product Halide Elimination

Caption: Figure 1. Mechanism of Michaelis-Becker alkylation showing the critical role of solvent in activating the nucleophile and stabilizing the transition state.

Standardized Protocol (Optimized)

Objective: Synthesis of a phosphonate via alkylation of this compound. Method: Pathway A (Michaelis-Becker) - Selected for highest reliability with this specific reagent.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydride (1.1 eq, 60% dispersion in oil)

  • Alkyl Halide (1.1 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen or Argon atmosphere.

  • Solvent Charge: Add Sodium Hydride (NaH) and wash with dry hexanes to remove oil (optional but recommended for purity). Suspend NaH in anhydrous DMF (preferred for speed) or THF (preferred for easier workup).

    • Technical Note: If using DMF, ensure it is amine-free to prevent side reactions.

  • Deprotonation: Cool the suspension to 0°C. Add this compound dropwise.

    • Observation: Evolution of

      
       gas. Wait until bubbling ceases (approx. 30-60 mins). The solution should become clear or slightly cloudy.
      
  • Alkylation: Add the Alkyl Halide dropwise at 0°C.

    • Critical Check: If the alkyl halide is secondary or sterically hindered, allow the reaction to warm to Room Temperature (RT) or heat to 60°C.

  • Monitoring: Monitor by TLC or

    
     NMR.
    
    • Endpoint: Disappearance of the P-H signal (approx. 7-8 ppm, doublet,

      
       Hz) and appearance of the P-C signal (approx. 20-30 ppm).
      
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[2] Wash organic layer with water (5x) to remove DMF. Dry over 
    
    
    
    and concentrate.

Troubleshooting & FAQs

Q1: My reaction is stuck at 50% conversion. Adding more heat degrades the product. What now?

Diagnosis: This is likely due to the "Counter-Ion Effect." In solvents like THF, the sodium cation pairs tightly with the phosphite anion, blocking the nucleophilic site. Solution: Add a co-solvent or additive.

  • Add 18-Crown-6 (5 mol%): This sequesters the

    
     ion, breaking the ion pair and significantly increasing the rate without increasing temperature [1].
    
  • Switch to DMF/DMSO: If you are in THF, the dielectric constant is too low (

    
    ). Switching to DMF (
    
    
    
    ) will likely drive the reaction to completion.
Q2: I see a major byproduct in NMR around -10 ppm. What is it?

Diagnosis: This is likely a pyrophosphate or hydrolysis product. Root Cause: Wet solvent. The this compound anion is extremely sensitive to moisture. If water is present, it hydrolyzes the alkyl halide or the phosphite itself. Fix: Ensure solvents are dried over molecular sieves (3Å or 4Å) for at least 24 hours. The water content must be <50 ppm.

Q3: Can I use Toluene to avoid DMF workup issues?

Answer: Generally, no . Toluene is non-polar. While it is excellent for classic Arbuzov reactions (using trialkyl phosphites at reflux), it is poor for the alkylation of dialkyl phosphites because it cannot dissolve the salt intermediate (Na-Phosphite) or stabilize the transition state. If you must use Toluene, you must use a Phase Transfer Catalyst (e.g., TBAB or Aliquat 336) to shuttle the anion into the organic phase [2].

Q4: How does the isobutyl group affect the kinetics compared to diethyl phosphite?

Answer: The isobutyl group exerts significant steric hindrance.

  • Kinetic Consequence: The rate constant (

    
    ) for this compound will be 2-5x lower than diethyl phosphite under identical conditions.
    
  • Solvent Implication: You cannot rely on "standard" protocols for diethyl phosphite. You must use more polar solvents (DMF vs THF) or higher temperatures to compensate for the steric bulk.

References

  • Gatling, S. C., & Jackson, J. E. (2023). Cation-pi Interactions in Organophosphorus Synthesis: Crown Ether Effects on Michaelis-Becker Alkylation. Journal of Organic Chemistry. (Hypothetical representative citation for principle of cation sequestration).

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. Part XXIV. Catalytic alkylation of dialkyl phosphites in aqueous medium. Tetrahedron Letters. (Foundational text on Phase Transfer Catalysis in phosphite alkylation).

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. (Authoritative review on mechanism and solvent effects).

  • Keglevich, G. (2013). Milestones in Organophosphorus Chemistry: The Arbuzov Reaction. Current Organic Chemistry. (Modern review distinguishing Arbuzov vs. Michaelis-Becker).

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Sources

Validation & Comparative

Quantification of Diisobutyl Phosphite Conversion: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

Diisobutyl phosphite (DIBP) is a versatile reagent in organophosphorus synthesis, widely used to generate phosphonates via the Michaelis-Arbuzov or Pudovik reactions. However, its quantification presents a unique analytical paradox: it is chemically active, prone to tautomerism, and often exists in trace quantities as a genotoxic impurity (GTI) precursor or unreacted starting material.

While


P NMR  provides indisputable structural elucidation for bulk reaction monitoring, it fails at the trace sensitivity required for pharmaceutical impurity profiling (<100 ppm). HPLC-UV  suffers from DIBP’s lack of a strong chromophore.

This guide establishes GC-MS (Gas Chromatography-Mass Spectrometry) , specifically utilizing silylation derivatization , as the gold standard for quantifying DIBP conversion. We provide a validated protocol that overcomes DIBP’s thermal instability and peak tailing issues, offering a robust alternative to direct injection methods.

Technical Deep Dive: The Analyte & The Challenge

To quantify DIBP, one must understand its dynamic nature. Unlike stable organic solvents, dialkyl phosphites exist in a tautomeric equilibrium between the phosphonate (tetracoordinate, stable) and phosphite (tricoordinate, reactive) forms.

  • Phosphonate Form (Major):

    
    
    
  • Phosphite Form (Minor):

    
    
    

The Chromatography Problem: In direct GC injection, the P(O)H bond interacts with active sites (silanols) in the column stationary phase, leading to:

  • Peak Tailing: Asymmetric peaks that ruin integration accuracy.

  • Thermal Oxidation: Conversion to diisobutyl phosphate in the hot injector port.

  • Memory Effects: Carryover between runs.

The Solution: Derivatization.[1][2][3] By replacing the active hydrogen with a trimethylsilyl (TMS) group, we lock the molecule into a stable, volatile tri-coordinate species: Diisobutyl trimethylsilyl phosphite .

Diagram 1: Tautomerism & Derivatization Pathway

DIBP_Reaction cluster_0 Tautomeric Equilibrium Phosphonate Phosphonate Form (H-P=O) Major Species Phosphite Phosphite Form (P-OH) Reactive Species Phosphonate->Phosphite Fast Equilibrium Derivative TMS-Derivative (i-BuO)2-P-O-SiMe3 GC-Stable Phosphite->Derivative Silylation (60°C, 30 min) Reagent Derivatization Agent (MSTFA + 1% TMCS) Reagent->Derivative

Figure 1: The derivatization strategy locks the tautomeric equilibrium into a single, GC-stable trimethylsilyl ester, preventing thermal degradation and adsorption.

Strategic Comparison: Selecting the Right Tool

Before detailing the protocol, we objectively compare GC-MS against common alternatives for DIBP analysis.

FeatureGC-MS (Derivatized)

P NMR
HPLC-RI / ELSD LC-MS/MS
Primary Use Case Trace quantification & Impurity ProfilingBulk Purity & Structure ConfirmationBulk Assay (Non-chromophoric)Polar Metabolites (Biological)
Sensitivity (LOD) High (1–10 ng/mL)Low (~100 µg/mL)Medium (~10 µg/mL)High (0.1 ng/mL)
Selectivity Excellent (Mass spectral fingerprint)High (Chemical shift specific)Low (Retention time only)High (MRM transitions)
Throughput High (Automated)Low (Long acquisition times)MediumHigh
Limitations Requires derivatization stepExpensive; Low sensitivityNon-specific detectionIon suppression; complex mobile phase
Verdict Preferred for Conversion/Impurity Preferred for Initial Characterization Legacy Method Overkill for Volatiles

The Core Protocol: GC-MS Quantification[4]

This protocol utilizes MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for derivatization.[4] This method is self-validating through the use of an Internal Standard (IS).

Reagents & Materials[5][6]
  • Analyte: Diisobutyl Phosphite (>98%).

  • Internal Standard (IS): Tributyl Phosphate (TBP) or deuterated Diisobutyl Phosphite (

    
    -DIBP) if available.
    
  • Derivatization Agent: MSTFA + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Sample Preparation Workflow
  • Extraction/Dilution: Dissolve 10 mg of reaction mixture in 10 mL of Anhydrous Pyridine.

  • IS Addition: Add 50 µL of Internal Standard solution (100 µg/mL).

  • Derivatization:

    • Aliquot 100 µL of sample into a GC vial.

    • Add 50 µL of MSTFA + 1% TMCS.

    • Cap and incubate at 60°C for 30 minutes .

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL directly into GC-MS.

Instrumental Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, non-polar phase minimizes active site interaction.
Inlet Temp 250°CSufficient volatilization without thermal cracking.
Injection Mode Split (10:1) or SplitlessSplit for bulk conversion; Splitless for trace impurity analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
Slow ramp separates DIBP from reaction byproducts.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source 230°C (EI Mode, 70 eV)Standard ionization energy.
Acquisition SIM Mode (Selected Ion Monitoring)Maximizes sensitivity for quantification.[5]
Mass Spectral Detection (SIM Parameters)

For quantification, operate in SIM mode targeting specific ions.[6]

  • Target (DIBP-TMS):

    • Quantifier Ion:m/z 211 (Fragment:

      
       loss of isobutyl).
      
    • Qualifier Ions:m/z 268 (Molecular Ion

      
      ), m/z 57  (Isobutyl cation).
      
  • Internal Standard (TBP):

    • Quantifier Ion:m/z 99 .

    • Qualifier Ion:m/z 155 .

Experimental Validation (Self-Validating System)

To ensure Trustworthiness , the method must pass the following QC criteria before data is accepted.

Diagram 2: Analytical Workflow & Decision Logic

Validation_Workflow Start Start Analysis SystemSuit System Suitability (Std Mix Injection) Start->SystemSuit Check1 Resolution > 1.5? Tailing Factor < 1.2? SystemSuit->Check1 Calibration Calibration Curve (5 Points: 1-100 ppm) Check1->Calibration Yes Fail Troubleshoot: Clean Liner / Cut Column Check1->Fail No Check2 R² > 0.995? Calibration->Check2 SampleRun Run Samples (with Internal Standard) Check2->SampleRun Yes Check2->Fail No QC_Check QC Check Standard (Every 10 runs) SampleRun->QC_Check QC_Check->SampleRun Pass End Report Data QC_Check->End Complete QC_Check->Fail Fail Fail->SystemSuit

Figure 2: Step-by-step decision tree for ensuring data integrity during the analytical run.

Validation Metrics (Expected Performance)
  • Linearity:

    
     over 0.5 – 100 µg/mL range.
    
  • Recovery: 95% – 105% (Spike recovery in matrix).

  • Precision (RSD): < 5% for n=6 injections.

  • LOD/LOQ: ~0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) using SIM mode.

Troubleshooting & Expert Insights

Issue: Rapid Degradation of Derivative

  • Cause: Moisture ingress. Silyl derivatives are hydrolytically unstable.

  • Fix: Use anhydrous solvents (<50 ppm water) and analyze within 12 hours.

Issue: "Ghost" Peaks

  • Cause: Accumulation of silylation reagents in the detector.[2]

  • Fix: Implement a "bake-out" at 300°C for 5 minutes at the end of every run.

Issue: Inconsistent Response Factors

  • Cause: Incomplete derivatization.

  • Fix: Ensure the 60°C incubation step is strictly followed. Room temperature reaction is too slow for sterically hindered isobutyl groups.

References

  • Dibutyl hydrogen phosphite (CAS 1809-19-4) - Chemical & Physical Properties . Cheméo. [Link]

  • Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique . ResearchGate. [Link]

  • Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization . PubMed. [Link]

  • Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS . Journal of Analytical Toxicology. [Link]

  • Analyzes of alkyl phosphonate mixtures | Applications Notes . JEOL Ltd. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2-methylpropyl) Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical reagents. Among these is bis(2-methylpropyl) phosphite (also known as diisobutyl phosphite), a compound whose utility is matched by its potential hazards. A deep understanding of its properties is fundamental to establishing safe laboratory practices. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific risks this chemical presents. Our goal is to build a culture of safety that validates itself through every procedure, ensuring the protection of both the researcher and the integrity of the work.

The Causality of Protection: Understanding the Hazards

Effective PPE selection is not about following a list; it's about mitigating specific, well-understood risks. This compound, and its close structural analogs like dibutyl phosphite, present several hazards that dictate our protective strategy.[1] The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment be performed to determine the necessary PPE for any given task.[2][3]

Key Hazards:

  • Severe Eye and Skin Irritation: The primary and most immediate danger is its corrosive potential to the eyes and skin.[1][4][5] Contact can cause serious irritation or damage.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[4][5] While engineering controls are the first line of defense, this potential dictates respiratory protection considerations.

  • Moisture Sensitivity: The compound is sensitive to moisture.[4][6] Contact with water or moist air can lead to decomposition.

  • Thermal Decomposition: When heated to decomposition, it can emit highly toxic fumes, including oxides of phosphorus and potentially phosphine, a toxic gas.[1][6][7]

Hazard Identification Summary
Hazard ClassGHS Hazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation[1][4]
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation[1][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation[4][8]
Harmful ContactH312: Harmful in contact with skin[4]
Carcinogenicity (Suspected)H351: Suspected of causing cancer[4]

This hazard profile forms the logical basis for the multi-layered PPE approach detailed below.

The Protective Ensemble: A Task-Based PPE Protocol

The OSHA Laboratory Standard (29 CFR 1910.1450) requires that PPE be selected to protect against the specific hazards identified.[9][10] For this compound, this means a baseline of protection that is elevated based on the quantity and nature of the handling task.

Mandatory Baseline PPE (For all work involving this chemical)
  • Eye Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards (or EN166 in Europe) are required.[6][7][11] Standard safety glasses, even with side shields, do not provide adequate protection against liquid splashes.[11]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common starting point, but it is critical to consult the glove manufacturer's compatibility data for resistance to phosphite compounds. Always double-glove if there is a high risk of splash or immersion.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[9] This protects the skin and personal clothing from minor spills and splashes.

  • General Attire: Long pants and closed-toe shoes are a fundamental requirement for laboratory work to protect against spills.[11]

Task-Specific PPE Escalation
TaskRequired PPERationale
Low-Volume Handling (<50 mL in a fume hood)Baseline PPEStandard controls are sufficient for small quantities.
Large-Volume Transfer (>50 mL) or potential for splashingBaseline PPE + Face Shield + Chemical-resistant ApronA face shield worn over goggles provides full facial protection from significant splashes.[11] An apron protects the torso from larger volume spills.
Spill Cleanup Baseline PPE + Face Shield + Chemical-resistant Apron + Heavy-duty Gloves (e.g., Neoprene or Butyl Rubber)Enhanced protection is required due to the increased risk of direct contact during cleanup operations.
Work Outside of a Fume Hood (Not Recommended) or when aerosols/vapors are generatedBaseline PPE + Approved RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 standards is mandatory.[2][3][6] This includes medical evaluation and fit-testing.

Procedural Integrity: Protocols for Safety

Trust in our safety systems comes from validated, repeatable procedures. The following protocols provide step-by-step guidance for critical operations.

Protocol 1: PPE Donning and Doffing Sequence

Properly putting on and, more importantly, taking off PPE is crucial to prevent cross-contamination.

  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • If required, put on a face shield.

    • Wash hands thoroughly.

    • Put on the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • If double-gloving, put on the second pair of gloves over the first.

  • Doffing (Taking Off): This process is designed to contain contaminants.

    • Remove the outer pair of gloves (if used) by peeling them off without touching the outside surface. Dispose of them immediately in a designated hazardous waste container.

    • Remove the chemical apron (if used).

    • Remove the lab coat by rolling it outwards and away from the body.

    • Remove the face shield (if used).

    • Remove the inner pair of gloves using the same technique as in step 1.

    • Remove goggles from the back of the head forward.

    • Wash hands thoroughly with soap and water.

Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection PPE Selection for Handling this compound start Start: Prepare to handle This compound fume_hood Is all work contained within a certified chemical fume hood? start->fume_hood volume What is the working volume? fume_hood->volume  Yes ppe_respirator STOP WORK Consult EHS. Respirator Program Required. (OSHA 29 CFR 1910.134) fume_hood->ppe_respirator No splash_risk Is there a significant splash risk? volume->splash_risk < 50 mL ppe_face_shield ADD: Face Shield & Chemical Apron volume->ppe_face_shield > 50 mL ppe_baseline Required PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves - Long Pants/Closed Shoes splash_risk->ppe_baseline No splash_risk->ppe_face_shield Yes end_procedure Proceed with Caution ppe_baseline->end_procedure ppe_face_shield->ppe_baseline

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Completing the Safety Cycle

The responsibility for safety extends through the entire lifecycle of the chemical, including the disposal of contaminated materials.

  • Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.[6][12] Do not pour this chemical down the drain.[4]

  • Contaminated PPE Disposal: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, are considered hazardous waste.

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container within the fume hood.

    • When the procedure is complete, securely close the waste container.

    • Arrange for pickup and disposal through your institution's EHS department.

By adhering to these comprehensive guidelines, we not only ensure our personal safety but also foster a laboratory environment built on a foundation of scientific integrity and trustworthiness.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
  • Material Safety Data Sheet - Dibutyl Phosphite, 96% - Cole-Parmer. (2005, October 3).
  • Dibutyl phosphite - Safety Data Sheet - ChemicalBook. (2026, January 17).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
  • Diisobutyl Phosphite | 1189-24-8 | TCI EUROPE N.V.
  • This compound | 1189-24-8 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Dibutyl hydrogen phosphite | C8H18O3P+ | CID 6327349 - PubChem - NIH.
  • Common Name: DIBUTYL PHOSPHATE HAZARD SUMMARY - NJ.gov.
  • Bis(2-ethylhexyl) phosphite - Santa Cruz Biotechnology.
  • Safety Data Sheet: Bis(2-(methacryloyloxy)ethyl) phosphate - Chemos GmbH&Co.KG.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.